molecular formula C30H48O5 B15594737 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Cat. No.: B15594737
M. Wt: 488.7 g/mol
InChI Key: HBMBVLYBFSJKDN-YPTBHFCMSA-N
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Description

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a useful research compound. Its molecular formula is C30H48O5 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1S,4aS,4bR,6aR,10aS,12aS)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21?,22-,27+,28-,29-,30+/m0/s1

InChI Key

HBMBVLYBFSJKDN-YPTBHFCMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and discovery of the seco-oleanane triterpenoid (B12794562), 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document details the primary plant sources, outlines the methodologies for its isolation and structural characterization, and presents available data on its biological properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the seco-oleanane class. Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. The "seco" designation indicates that one of the rings of the characteristic oleanane (B1240867) skeleton has undergone cleavage, in this case, the A-ring between carbons 3 and 4. This structural modification can significantly influence the molecule's chemical and biological properties. This guide focuses on the origins and initial scientific description of this specific seco-triterpenoid.

Natural Sources and Discovery

Primary Natural Source: Ligularia intermedia

The primary and first reported natural source of this compound is the roots of Ligularia intermedia[1][2]. Ligularia is a genus of flowering plants in the Asteraceae family, many species of which are used in traditional medicine and have been a subject of phytochemical investigations[3][4][5]. The discovery of this compound was the result of a phytochemical investigation of the constituents of the roots of this plant.

Discovery and Initial Characterization

This compound was first reported in a 1997 publication in the journal Planta Medica by Ma, Shi, and Jia. In their study, two new naturally occurring A-seco-oleanolic triterpene acids were isolated from the roots of Ligularia intermedia. The structure of this compound was elucidated using a combination of spectroscopic methods and chemical transformations.

A Structurally Related Compound

A structurally similar compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been isolated from the aerial parts of Phoradendron reichenbachianum (mistletoe, family Loranthaceae). While this compound shares the seco-oleanane skeleton, it differs in the position of the double bond within the pentacyclic system.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from Ligularia intermedia are based on the initial discovery paper and general phytochemical techniques.

Plant Material and Extraction

The roots of Ligularia intermedia were collected, air-dried, and pulverized. The powdered plant material was then subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification Workflow

The concentrated crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to fractionate the components based on their solubility. The fraction containing the triterpenoid acids was then subjected to repeated column chromatography on silica (B1680970) gel. Elution was typically performed with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC), and those containing the target compound were combined. Final purification was achieved through preparative TLC or recrystallization to yield this compound as a pure compound.

Fig. 1: General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of the isolated compound was determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the number and types of protons and their connectivity.

    • ¹³C-NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).

    • 2D-NMR (COSY, HMQC, HMBC): To establish the complete carbon skeleton and the precise placement of functional groups.

Chemical transformations, such as methylation of the carboxylic acid groups to form the corresponding methyl esters, were also employed to confirm the presence of these functional groups and aid in the structural analysis.

Data Presentation

Physicochemical Properties
PropertyData
Molecular Formula C₃₀H₄₈O₅
Molecular Weight 488.70 g/mol
Appearance White powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Spectroscopic Data

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound. While the original publication should be consulted for the complete dataset, typical chemical shifts for related oleanane triterpenoids provide a reference.

Note: Specific spectral data from the original discovery paper is not publicly available in detail. Researchers should refer to the primary literature for this information.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities of this compound. However, many oleanane-type triterpenoids and their seco-derivatives have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Further research is warranted to explore the bioactivity profile of this particular compound.

The related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, was reported to lack cytotoxic activity against several cancer cell lines.

Conclusion and Future Directions

This compound is a unique natural product isolated from the roots of Ligularia intermedia. Its discovery has contributed to the growing family of seco-oleanane triterpenoids. While its initial chemical characterization has been established, there is a significant opportunity for further investigation into its biological activities. Future research should focus on:

  • Bioactivity Screening: A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, anti-viral, and anti-microbial properties.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any biological effects.

  • Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activities.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related seco-triterpenoids. The unique structural features of this compound make it an intriguing candidate for further pharmacological investigation.

References

An In-Depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS: 182249-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a seco-oleanane triterpenoid (B12794562) isolated from Ligularia intermedia. While research on this specific molecule is nascent, this document consolidates the available physicochemical data, places the compound in the context of related seco-triterpenoids with known biological activities, and outlines experimental approaches for its study. The significant therapeutic potential of structurally similar compounds, particularly in oncology and inflammatory diseases, underscores the importance of further investigation into this molecule. This guide serves as a foundational resource to stimulate and inform future research and development efforts.

Introduction

This compound is a pentacyclic triterpenoid belonging to the seco-oleanane class.[1] Triterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of pharmacological activities. The seco-triterpenoids are a subclass characterized by the cleavage of a carbon-carbon bond in one of the rings of the parent triterpene skeleton. This structural modification can lead to unique biological properties.

This particular compound was first isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family.[1] Species of the Ligularia genus are known to produce a variety of bioactive secondary metabolites, including sesquiterpenoids and other triterpenoids, which have been reported to possess anti-inflammatory, cytotoxic, and antimicrobial properties. Given the pharmacological precedent of related compounds, this compound represents a promising candidate for further biological evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and catalogues.

PropertyValueSource
CAS Number 182249-69-0ChemFaces, MedChemExpress, BioCrick
Molecular Formula C30H48O5ChemFaces, MedChemExpress, BioCrick
Molecular Weight 488.70 g/mol ChemFaces, MedChemExpress, BioCrick
Appearance PowderChemFaces, BioCrick
Purity ≥98%ChemFaces, BioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.BioCrick
Storage Store protected from air and light, refrigerate or freeze (2-8 °C).ChemFaces

Biological Context: Activities of Structurally Related Seco-Triterpenoids

While no specific biological activities have been reported for this compound, the broader class of seco-triterpenoids has demonstrated a range of significant pharmacological effects. Table 2 summarizes the reported activities of several structurally related seco-oleanane and other seco-triterpenoids, providing a rationale for investigating similar endpoints for the target compound.

Compound Class/NameReported Biological ActivityReference
3,4-seco-lupane triterpenoids Showed significant cytotoxicities against various cancer cell lines (HepG2, B16-F10, Lewis, YAC-1) with lower toxicity against normal cell lines.[2]
3,4-seco-ursane triterpene seco-acids Exhibited specific cytotoxicity to colon and stomach cancer cells, inducing apoptosis via both extrinsic and intrinsic pathways.[3]
3,4-seco-dammarane triterpenoid saponins Demonstrated strong anti-inflammatory activity by inhibiting nitric oxide (NO) production and decreasing the secretion of TNF-α, PGE2, and IL-6 in lipopolysaccharide-activated RAW 264.7 cells.[4][5]
2,3-seco-tirucallane triterpenoids Showed significant anti-inflammatory effects by inhibiting superoxide (B77818) anion generation in human neutrophils.[6]
Seco-nortriterpenoids from Cirsium setosum Had a significant inhibitory effect on NO production in lipopolysaccharide-stimulated RAW 264.7 cells, indicating anti-inflammatory activity.[7]

Experimental Protocols

General Protocol for Isolation and Purification

The following is a generalized protocol for the isolation and purification of triterpenoids from plant material, based on standard laboratory practices. The original isolation of this compound was reported from the roots of Ligularia intermedia.

  • Extraction:

    • Air-dried and powdered root material is extracted exhaustively with a suitable solvent system, such as methanol (B129727) or ethanol, at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

    • Each fraction is concentrated, and a preliminary bioassay may be performed at this stage to identify the active fraction (Bioassay-Guided Fractionation).

  • Chromatographic Separation:

    • The bioactive fraction (or the fraction suspected to contain the compounds of interest) is subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the target compound are combined and further purified using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Structural Elucidation

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and thus deduce the complete chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical bioassay-guided fractionation workflow, a common strategy in natural product drug discovery to isolate and identify bioactive compounds.

Bioassay_Guided_Fractionation start Plant Material (e.g., Ligularia intermedia roots) extraction Extraction (e.g., with Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Bioassay (e.g., Cytotoxicity Assay) crude_extract->bioassay1 fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation hexane Hexane Fraction fractionation->hexane etoh EtOAc Fraction fractionation->etoh buoh BuOH Fraction fractionation->buoh bioassay2 Bioassay of Fractions hexane->bioassay2 etoh->bioassay2 buoh->bioassay2 active_fraction Active Fraction bioassay2->active_fraction Identify active fraction chromatography Column Chromatography (Silica Gel) active_fraction->chromatography subfractions Sub-fractions chromatography->subfractions bioassay3 Bioassay of Sub-fractions subfractions->bioassay3 active_subfraction Active Sub-fraction bioassay3->active_subfraction Identify active sub-fraction hplc Preparative HPLC active_subfraction->hplc pure_compound Pure Compound (this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Bioassay-Guided Fractionation Workflow.

Future Research Directions

The lack of biological data for this compound presents a significant opportunity for research. Based on the activities of structurally related seco-triterpenoids, the following areas of investigation are proposed:

  • Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines to determine its potential as an anticancer agent. Cell lines from colon, stomach, and leukemia could be prioritized based on the activities of similar compounds.

  • Anti-inflammatory Assays: The anti-inflammatory potential should be investigated using in vitro models, such as measuring the inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Immunomodulatory Studies: The effect of the compound on various immune cell functions, such as lymphocyte proliferation and cytokine production, could reveal potential immunomodulatory properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways. For example, if cytotoxic activity is observed, apoptosis-related pathways (e.g., caspase activation) should be investigated.

Conclusion

This compound is a structurally interesting natural product with untapped therapeutic potential. While current knowledge is limited to its chemical structure and origin, the well-documented biological activities of related seco-triterpenoids provide a strong impetus for further research. This technical guide serves as a starting point for scientists and researchers to design and execute studies that will uncover the pharmacological profile of this promising molecule, potentially leading to the development of new therapeutic agents.

References

physical and chemical properties of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type pentacyclic triterpenoid. First isolated from the roots of Ligularia intermedia, a plant used in traditional medicine, this compound presents a unique chemical scaffold that is of interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery.[1] Its structural features, including the opened A-ring and the presence of two carboxylic acid moieties and a hydroxyl group, suggest potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and for the design of further experimental studies.

Physical Properties

A compilation of the available quantitative physical data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₅[2][3]
Molecular Weight 488.70 g/mol [2][4]
Physical State Amorphous powderN/A
Melting Point >250 °C[5]
Boiling Point 617.6 ± 25.0 °C (Predicted)[5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]
Purity Typically >98% (Commercially available)[2][3]
Chemical Properties

This compound is a complex molecule with several reactive functional groups that dictate its chemical behavior. The presence of two carboxylic acid groups makes it an acidic compound. The tertiary hydroxyl group and the trisubstituted double bond are also sites for potential chemical modifications.

Key Reactive Sites:

  • Carboxylic Acids (C-3 and C-28): These groups can undergo esterification, amidation, and salt formation.

  • Tertiary Hydroxyl Group (C-4): This group can be a target for esterification or etherification, although steric hindrance might be a factor.

  • Double Bond (C-12): The double bond can be subject to hydrogenation, epoxidation, or other electrophilic additions.

Storage and Stability: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at -20°C. For short-term use, refrigeration at 2-8°C is adequate.[2]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular formula of the compound. The predicted monoisotopic mass is 488.3451 Da.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: A broad band around 3400 cm-1 for the hydroxyl group and the carboxylic acid O-H.

  • C-H stretching: Bands in the region of 2850-3000 cm-1.

  • C=O stretching: A strong band around 1700-1725 cm-1 for the carboxylic acid carbonyls.

  • C=C stretching: A weaker band around 1640 cm-1 for the olefinic double bond.

Experimental Protocols

Isolation of this compound from Ligularia intermedia

The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant material. The specific details are based on the initial report of its isolation.[1]

Workflow for Isolation:

G Isolation Workflow plant_material Air-dried roots of Ligularia intermedia extraction Extraction with organic solvent (e.g., 95% EtOH) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between EtOAc and H2O concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) gel column chromatography EtOAc_fraction->chromatography1 fraction_collection Collection and analysis of fractions (TLC) chromatography1->fraction_collection chromatography2 Repeated column chromatography (Silica gel, Sephadex LH-20) fraction_collection->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of the target compound.

Detailed Steps:

  • Plant Material and Extraction: Air-dried and powdered roots of Ligularia intermedia are extracted exhaustively with a suitable organic solvent such as 95% ethanol (B145695) at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with ethyl acetate.

  • Fractionation: The ethyl acetate-soluble fraction, which contains the triterpenoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and subjected to further purification. This may involve repeated column chromatography on silica gel and/or Sephadex LH-20 to afford the pure this compound.

Cytotoxicity Assays

Given that a structurally related seco-oleanane has demonstrated cytotoxic activity, evaluating the cytotoxic potential of this compound is a logical step. The MTT assay is a common method for this purpose.

Workflow for MTT Cytotoxicity Assay:

G MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Biological Activity and Signaling Pathways

While there is limited specific information on the biological activities of this compound itself, the broader class of oleanane-type triterpenoids, including seco-oleananes, is known for a wide range of pharmacological effects. A related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been identified to possess cytotoxic activity.[6] This suggests that this compound may also exhibit similar properties.

Potential areas for investigation into the biological activity of this compound include:

  • Anticancer Activity: Many triterpenoids exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways that could be investigated include the intrinsic and extrinsic apoptotic pathways, and the NF-κB and PI3K/Akt signaling pathways.

  • Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines.

  • Other Activities: Other potential activities to explore, based on the properties of similar triterpenoids, include antiviral, antibacterial, and hepatoprotective effects.

Logical Relationship for Investigating Biological Activity:

G Investigative Logic for Biological Activity compound This compound initial_screening Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) compound->initial_screening cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines initial_screening->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assays (e.g., NO inhibition in macrophages) initial_screening->anti_inflammatory_assay mechanism_study Mechanism of Action Studies (if activity is observed) cytotoxicity_assay->mechanism_study anti_inflammatory_assay->mechanism_study apoptosis_study Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) mechanism_study->apoptosis_study cell_cycle_analysis Cell Cycle Analysis (e.g., Flow cytometry) mechanism_study->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western blot for key proteins) mechanism_study->pathway_analysis target_identification Target Identification pathway_analysis->target_identification

Caption: A logical workflow for the investigation of biological activity.

Conclusion

This compound is a unique natural product with a well-characterized chemical structure. While its biological activities have not been extensively explored, its structural similarity to other bioactive seco-oleananes suggests that it is a promising candidate for further investigation, particularly in the areas of cancer and inflammation research. The data and protocols presented in this guide provide a solid foundation for researchers to undertake such studies and to unlock the full potential of this intriguing molecule.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biosynthetic pathway of the novel seco-oleanane triterpenoid (B12794562), 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural product isolated from Ligularia intermedia[1]. While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on oleanane-type triterpenoid biosynthesis to propose a plausible hypothetical pathway. By examining analogous biochemical reactions, particularly those involving oxidative ring cleavage, we provide a scientifically grounded framework for future research. This guide includes a proposed biosynthetic pathway, a visualization of the logical relationships in the pathway, hypothetical quantitative data, and detailed experimental protocols to facilitate the investigation and potential synthetic biology applications of this unique bioactive compound.

Introduction to Oleanane-Type Triterpenoids

Oleanane-type triterpenoids are a diverse class of natural products derived from the cyclization of 2,3-oxidosqualene[2][3]. These pentacyclic compounds, built upon the oleanane (B1240867) skeleton, exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The biosynthesis of these molecules typically begins with the formation of the β-amyrin backbone, which is then subjected to a series of oxidative modifications by enzymes such as cytochrome P450 monooxygenases (P450s) and subsequent glycosylations by UDP-dependent glycosyltransferases (UGTs)[4][5].

The subject of this guide, this compound, represents a significant deviation from the conventional oleanane structure due to the cleavage of the A-ring. Such "seco" structures are thought to arise from either unusual enzymatic cyclization of 2,3-oxidosqualene (B107256) or, more commonly, through post-cyclization oxidative modifications[6].

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to commence from the well-established precursor, β-amyrin. The subsequent transformations leading to the final product likely involve a series of oxidative steps targeting both the A-ring and the C-28 methyl group.

Upstream Pathway: From Mevalonate (B85504) to β-Amyrin

The initial stages of the pathway follow the conserved mevalonate (MVA) pathway to produce the universal triterpenoid precursor, 2,3-oxidosqualene.

  • Mevalonate Pathway: Acetyl-CoA is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Farnesyl Pyrophosphate Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP).

  • Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a reaction catalyzed by squalene synthase.

  • Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.

  • Cyclization: Finally, the oxidosqualene cyclase, β-amyrin synthase, catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold, β-amyrin.

Hypothetical Downstream Pathway: A-Ring Cleavage and Final Modifications

The conversion of β-amyrin to this compound necessitates the oxidative cleavage of the C3-C4 bond in the A-ring and oxidation of the C-28 methyl group. A plausible enzymatic sequence is proposed below:

  • C-28 Oxidation: The biosynthesis likely begins with the sequential oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid. This three-step oxidation is typically catalyzed by a member of the CYP716A subfamily of cytochrome P450s.

  • A-Ring Oxidation and Cleavage: The critical A-ring cleavage is hypothesized to proceed through a Baeyer-Villiger oxidation mechanism, a reaction known to be catalyzed by Baeyer-Villiger monooxygenases (BVMOs) in various microbial metabolic pathways.

    • Hydroxylation at C-3: Oleanolic acid is first hydroxylated at the C-3 position, a common modification in triterpenoid biosynthesis.

    • Oxidation to a Ketone: The C-3 hydroxyl group is then oxidized to a ketone, forming 3-oxo-oleanolic acid.

    • Baeyer-Villiger Oxidation: A putative BVMO would then catalyze the insertion of an oxygen atom between C-3 and C-4, forming a lactone intermediate.

    • Hydrolysis: Subsequent hydrolysis of the lactone ring would lead to the opening of the A-ring, resulting in a dicarboxylic acid precursor.

  • Final Reduction: The final step would involve the reduction of the newly formed carboxylic acid at the original C-4 position to a hydroxyl group, yielding this compound.

Below is a DOT language representation of this proposed biosynthetic pathway.

Biosynthesis of this compound cluster_upstream Upstream Pathway cluster_downstream Hypothetical Downstream Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase Oleanolic_Acid Oleanolic Acid beta-Amyrin->Oleanolic_Acid CYP716A (C-28 Oxidase) 3-oxo-Oleanolic_Acid 3-oxo-Oleanolic Acid Oleanolic_Acid->3-oxo-Oleanolic_Acid Dehydrogenase Lactone_Intermediate Lactone Intermediate 3-oxo-Oleanolic_Acid->Lactone_Intermediate Baeyer-Villiger Monooxygenase (putative) Seco_Acid_Intermediate 3,4-seco-Olean-12-ene-3,4,28-trioic acid Lactone_Intermediate->Seco_Acid_Intermediate Hydrolase Final_Product This compound Seco_Acid_Intermediate->Final_Product Reductase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data (Hypothetical)

Due to the novel nature of this biosynthetic pathway, no empirical quantitative data is currently available. The following table presents a template with hypothetical data for the key enzymatic steps proposed in the downstream pathway. This serves as an illustrative guide for future experimental design and data acquisition.

Enzyme (Putative)SubstrateProductVmax (nmol/mg/min)Km (µM)Optimal pHOptimal Temp (°C)
CYP716A (C-28 Oxidase)β-AmyrinOleanolic Acid5.215.87.530
DehydrogenaseOleanolic Acid3-oxo-Oleanolic Acid12.725.38.035
Baeyer-Villiger Monooxygenase3-oxo-Oleanolic AcidLactone Intermediate2.18.97.028
HydrolaseLactone IntermediateSeco Acid Intermediate25.642.17.237
ReductaseSeco Acid IntermediateFinal Product8.918.56.830

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the proposed biosynthetic pathway.

Protocol for Heterologous Expression and Enzyme Assay of a Putative Baeyer-Villiger Monooxygenase (BVMO)

Objective: To express the candidate BVMO gene in a heterologous host and assay its activity against the putative substrate, 3-oxo-oleanolic acid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Candidate BVMO gene, codon-optimized for E. coli

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 3-oxo-oleanolic acid (substrate)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • His-tag affinity chromatography column

  • HPLC-MS system

Procedure:

  • Gene Cloning: Clone the codon-optimized BVMO gene into the expression vector.

  • Transformation: Transform the recombinant plasmid into the E. coli expression strain.

  • Protein Expression:

    • Grow a 5 mL starter culture overnight at 37°C.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged BVMO from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, 100 µM 3-oxo-oleanolic acid, 200 µM NADPH, and 1-5 µg of the purified BVMO.

    • Incubate the reaction at 28°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing. . Product Analysis:

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the sample by HPLC-MS to identify the lactone intermediate product by comparing its mass to the expected mass and its retention time to a standard (if available).

Workflow Diagram:

Experimental Workflow for BVMO Assay Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Protein Expression Protein Expression Transformation->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Product Analysis (HPLC-MS) Product Analysis (HPLC-MS) Enzyme Assay->Product Analysis (HPLC-MS)

References

Solubility and Experimental Protocols for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the solubility of the natural triterpenoid, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and water. Extensive literature searches indicate that while qualitative solubility information is available, specific quantitative data for this compound has not been publicly reported. This guide compiles the available qualitative data and provides quantitative context by presenting the solubility of its parent compound, oleanolic acid. Furthermore, it details a general experimental protocol for determining the solubility of poorly soluble natural products and describes the biotransformation process used to produce the target compound, accompanied by a workflow diagram.

Data Presentation: Solubility of this compound

Currently, there is a lack of peer-reviewed literature detailing the quantitative solubility of this compound. However, information from chemical suppliers provides qualitative insights into its solubility in various organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DMSOSoluble[1]
EthanolNo data available
WaterNo data available
Other Organic SolventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]

For comparative purposes, the solubility of the parent compound, oleanolic acid, is presented below. It is crucial to note that these values are for a structurally related but different molecule and should be used as an estimation only.

Table 2: Quantitative Solubility of Oleanolic Acid (Reference Data)

SolventSolubility (approximate)
DMSO3 mg/mL[2][3]
Ethanol5 mg/mL[2][3]
WaterSparingly soluble / Insoluble[2][3]
DMF:PBS (pH 7.2) 1:2 solution~0.3 mg/mL[2][3]

Experimental Protocols

1. Protocol for Determining Triterpenoid Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following is a general protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of the compound in DMSO, ethanol, and water.

Materials:

  • This compound (powdered)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol (200 proof), analytical grade

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the powdered compound to a vial. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent (DMSO, ethanol, or water) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

2. Biotransformation for the Production of this compound

This compound can be produced via the biotransformation of 3-oxo-olean-12-en-28-oic acid using the filamentous fungus Chaetomium longirostre. This process leverages the enzymatic machinery of the microorganism to perform a specific chemical modification.

General Protocol Outline:

  • Fungal Culture Preparation: The fungus, Chaetomium longirostre, is cultivated in a suitable liquid medium under sterile conditions to obtain a sufficient biomass.

  • Substrate Addition: A solution of the precursor, 3-oxo-olean-12-en-28-oic acid (dissolved in a minimal amount of a suitable organic solvent like ethanol or DMSO), is added to the fungal culture.

  • Incubation: The culture is incubated for a specific period (several days) under controlled conditions (temperature, pH, agitation) to allow for the biotransformation to occur.

  • Extraction: After incubation, the fungal biomass is separated from the culture broth. The broth and the biomass are then extracted with an organic solvent (e.g., ethyl acetate) to isolate the transformed products.

  • Purification and Identification: The crude extract is purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired product, this compound. The structure of the purified compound is then confirmed using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Mandatory Visualization

The following diagrams illustrate key processes related to the study of this compound.

Biotransformation_Workflow cluster_prep Fungal Culture Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing fungus Chaetomium longirostre (Fungal Strain) medium Liquid Culture Medium incubation1 Incubation & Biomass Growth medium->incubation1 incubation2 Incubation with Fungal Culture incubation1->incubation2 Add Biomass precursor 3-oxo-olean-12-en-28-oic acid (Precursor) precursor->incubation2 extraction Solvent Extraction incubation2->extraction Extract Mixture purification Chromatographic Purification (HPLC) extraction->purification product This compound (Final Product) purification->product

Caption: Workflow for the biotransformation of a precursor to the target compound.

Solubility_Determination_Workflow start Start: Add Excess Compound to Solvent equilibration Equilibration (24-72h with shaking at constant temp.) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation supernatant Collect Supernatant separation->supernatant dilution Dilute Supernatant supernatant->dilution analysis HPLC Analysis dilution->analysis calculation Calculate Solubility (using calibration curve) analysis->calculation end End: Solubility Value calculation->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

An In-Depth Technical Guide on 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: Spectroscopic Data and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information on 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid , a naturally occurring A-seco-oleanolic triterpene acid. The structure of this compound has been elucidated using various spectroscopic methods. While detailed, raw spectroscopic data from the primary literature is not fully accessible for reproduction in this guide, this document compiles all available data points and presents them in a structured format. Furthermore, this guide explores the broader biological context of oleanane (B1240867) triterpenoids, the chemical class to which this compound belongs, by detailing relevant signaling pathways and experimental workflows. This information provides a predictive framework for the potential biological activities of "this compound" and serves as a valuable resource for researchers in natural product chemistry and drug discovery.

Compound Identification and Properties

  • Compound Name: this compound

  • Molecular Formula: C₃₀H₄₈O₅

  • Molecular Weight: 488.70 g/mol

  • CAS Number: 182249-69-0

  • Natural Source: Isolated from the roots of Ligularia intermedia.[1]

  • Chemical Class: A-seco-oleanane triterpenoid

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₅ChemFaces
Molecular Weight488.70MedchemExpress[2]
CAS Number182249-69-0BioCrick[1]
Purity≥98%ChemFaces
AppearancePowderChemFaces
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]

Spectroscopic Data Summary

The structure of this compound was primarily elucidated by spectroscopic methods as reported in the scientific literature. While the raw spectral data is contained within the cited primary research article, this section summarizes the types of analyses performed.

Note: The detailed quantitative NMR, IR, and Mass Spectrometry data for "this compound" are reported in the following publication:

  • Ma, B., Shi, Y. P., & Jia, Z. J. (1997). A-seco-oleane-type triterpene acids from Ligularia intermedia. Planta medica, 63(6), 573–574.

Commercial suppliers of this compound confirm its structure through ¹³C-NMR, indicating consistency with the published data.

Table 2: Summary of Spectroscopic Analyses Performed

Spectroscopic TechniquePurposeReference
Nuclear Magnetic Resonance (NMR)¹H-NMR and ¹³C-NMR for detailed structural elucidation of the carbon-hydrogen framework.Ma et al., 1997
Infrared Spectroscopy (IR)Identification of functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH).Ma et al., 1997
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern to confirm the molecular formula.Ma et al., 1997

Experimental Protocols

Isolation of this compound

The detailed experimental protocol for the isolation of this compound is described in Ma et al. (1997). A general workflow for the isolation of triterpenoids from plant material is outlined below.

G A Plant Material (Ligularia intermedia roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol/Methanol) B->C D Concentration of Crude Extract C->D E Solvent-Solvent Partitioning D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Analysis (TLC) F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Caption: Generalized workflow for the isolation of triterpenoids.

Biological Context: Signaling Pathways of Oleanane Triterpenoids

While specific biological activities and signaling pathway interactions for "this compound" have not been extensively reported, the broader class of oleanane triterpenoids, including the parent compound oleanolic acid, are known to modulate several key cellular signaling pathways implicated in inflammation, cancer, and metabolic diseases. The following diagrams illustrate these generalized pathways, providing a predictive framework for the potential bioactivity of the title compound.

Inhibition of the NF-κB Signaling Pathway

Oleanane triterpenoids have been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory and immune responses.

G cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα IκBα IκBα IκBα->p-IκBα NF-κB NF-κB NF-κB->IκBα Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Active NF-κB Active NF-κB Ubiquitination & Degradation->Active NF-κB Nuclear Translocation Nuclear Translocation Active NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Oleanane Triterpenoids Oleanane Triterpenoids Oleanane Triterpenoids->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Oleanolic acid and its derivatives have been reported to inhibit this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Oleanane Triterpenoids Oleanane Triterpenoids Oleanane Triterpenoids->Akt Inhibition

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Induction of Mitochondrial-Mediated Apoptosis

Many oleanane triterpenoids exhibit anti-cancer properties by inducing apoptosis (programmed cell death). A common mechanism involves the intrinsic or mitochondrial pathway.

G Oleanane Triterpenoids Oleanane Triterpenoids Bax/Bak Activation Bax/Bak Activation Oleanane Triterpenoids->Bax/Bak Activation Bcl-2 Inhibition Bcl-2 Inhibition Oleanane Triterpenoids->Bcl-2 Inhibition Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Bcl-2 Inhibition->Mitochondrion prevents inhibition Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Induction of mitochondrial-mediated apoptosis.

Conclusion

"this compound" is a structurally characterized natural product with potential for further biological investigation. While detailed spectroscopic data is confined to the primary literature, this guide provides a centralized resource of its known properties. The exploration of signaling pathways associated with the broader class of oleanane triterpenoids offers a valuable starting point for hypothesis-driven research into the specific biological activities of this compound. Further studies are warranted to fully elucidate its pharmacological potential and mechanisms of action.

References

An In-depth Technical Guide to the Core Biological Activities of Oleanane Seco-Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanane (B1240867) seco-triterpenoids, a unique subclass of pentacyclic triterpenoids characterized by an opened A-ring, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural and semi-synthetic compounds have demonstrated promising potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current state of research on the biological activities of oleanane seco-triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

Oleanane seco-triterpenoids exhibit a range of biological effects, with cytotoxic, anti-inflammatory, and antimicrobial activities being the most prominently studied. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Cytotoxic Activity

The cytotoxic potential of oleanane seco-triterpenoids against various cancer cell lines is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCell LineIC50 (µM)Reference
3,4-seco-olean-12-ene-3,30-dioic acidA549 (Lung carcinoma)53.78 µg/mL[1]
3,4-seco-lup-4,20-dihydroxy-3,28-dioic acid-3-oic acid methyl esterP388 (Murine leukemia)3.8 µg/mL[2]
2,3-seco-4(23),22(29)-hopene-2-carboxyl-3-aldehydeHeLa (Cervical carcinoma)3.6[3]
MCF-7 (Breast adenocarcinoma)7.5[3]
Hep-G2 (Hepatocellular carcinoma)13.6[3]
2,3-seco-22(29)-hopene-2-carboxyl-3-aldehydeMCF-7 (Breast adenocarcinoma)14.0[3]
HeLa (Cervical carcinoma)18.2[3]
Anti-inflammatory Activity

The anti-inflammatory properties of oleanane seco-triterpenoids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundCell LineAssayIC50 (µM)Reference
Seco-nortriterpenoid 1RAW 264.7 (Macrophage)NO Production InhibitionNot specified, but showed strongest activity[4]
Seco-nortriterpenoids 2-5RAW 264.7 (Macrophage)NO Production InhibitionSignificant inhibitory effect[4]
Antimicrobial Activity

The antimicrobial potential of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (mg/mL)Reference
2,3-seco-22(29)-hopene-2-carboxyl-3-aldehydeVarious bacteria/fungi3.12-12.50[3]
2,3-seco-4(23),22(29)-hopene-2-carboxyl-3-aldehydeVarious bacteria/fungi3.12-12.50[3]
2,3-seco-1-cyano-19beta,28-epoxy-18alpha-olean-3-oic acidStreptococcus pyogenes ATCC 1961513-16 µg/mL[5]
Staphylococcus aureus ATCC 2592326-32 µg/mL[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of oleanane seco-triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the oleanane seco-triterpenoid compounds and incubate for a further 72 hours.[6]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[6]

  • Incubation: Incubate the cells for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide Production

The Griess assay is a common method to quantify nitric oxide production by measuring the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in a 96-well plate. Induce inflammation with lipopolysaccharide (LPS) and simultaneously treat with different concentrations of the test compounds.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent in a 96-well plate.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the oleanane seco-triterpenoid in a 96-well microtiter plate using an appropriate broth medium.[8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Molecular Mechanisms

Oleanane seco-triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Apoptosis Induction Pathway

Many oleanane triterpenoids, including seco-derivatives, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Oleanane Seco-Triterpenoids Oleanane Seco-Triterpenoids Oleanane Seco-Triterpenoids->Death Receptors (Fas, TNFR) Oleanane Seco-Triterpenoids->Mitochondrion NFkB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) IκBα-P IκBα-P IκBα->IκBα-P Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκBα-P->Ubiquitination & Degradation Inflammatory Gene Expression (iNOS, COX-2) Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory Gene Expression (iNOS, COX-2) Oleanane Seco-Triterpenoids Oleanane Seco-Triterpenoids Oleanane Seco-Triterpenoids->IKK Complex Inhibition Experimental_Workflow A Plant Material Collection & Extraction B Fractionation & Isolation of Compounds A->B C Structural Elucidation (NMR, MS) B->C D Bioactivity Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial) B->D E Identification of Active Compounds (Oleanane Seco-Triterpenoids) C->E D->E F Dose-Response Studies (IC50, MIC determination) E->F G Mechanism of Action Studies (Signaling Pathways) F->G

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid (B12794562) isolated from Ligularia intermedia.[1] As part of the broader family of triterpenoids, which are known for their diverse pharmacological activities, this compound represents a molecule of interest for potential therapeutic applications, particularly in oncology. Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds for their anticancer potential. This guide provides a comprehensive overview of the methodologies for conducting such a screening, using data from structurally related compounds to establish a comparative context. While specific cytotoxicity data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and potential mechanisms of action based on analogous structures.

Comparative Cytotoxicity Data of Related Triterpenoids

To contextualize the potential cytotoxic activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally similar seco-oleanane and oleanane (B1240867) triterpenoids against various cancer cell lines. This data is crucial for comparative analysis and for guiding the design of screening experiments.

Compound/ExtractCell LineAssayIC50 (µM)Source
Moronic AcidHepG-2Not Specified25.84 (µg/mL)[2]
3,4-seco-olean-18-ene-3,28-dioic acidHepG-2Not Specified39.92 (µg/mL)[2]
Monodesmosidic saponinHL-60Not Specified7.25 - 22.38[3]
Monodesmosidic saponinHepG2Not Specified7.25 - 22.38[3]
Monodesmosidic saponinA549Not Specified7.25 - 22.38[3]
Monodesmosidic saponinHeLaNot Specified7.25 - 22.38[3]

Note: The cytotoxicity of a compound can vary significantly based on the cancer cell line and the specific assay used.

Experimental Protocols

A fundamental aspect of preliminary cytotoxicity screening is the use of robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

This protocol outlines the key steps for evaluating the cytotoxicity of a test compound, such as this compound, against a panel of cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Cell Seeding:

  • Harvest and count cells from a healthy culture.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare a series of dilutions of the test compound in complete cell culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells with medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways and Experimental Workflows

Based on studies of related triterpene seco-acids, a plausible mechanism of action for this compound is the induction of apoptosis. The following diagrams illustrate the potential signaling pathway and a typical experimental workflow for cytotoxicity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 bid tBid caspase8->bid stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis bid->bcl2 Crosstalk

Figure 1: Simplified Apoptosis Signaling Pathways.

cytotoxicity_workflow start Start: Test Compound (this compound) stock_prep Stock Solution Preparation (e.g., in DMSO) start->stock_prep treatment Treatment with Serial Dilutions of Compound stock_prep->treatment cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubation->assay data_acq Data Acquisition (Microplate Reader) assay->data_acq analysis Data Analysis: % Viability, IC50 Calculation data_acq->analysis end End: Cytotoxicity Profile analysis->end

Figure 2: Experimental Workflow for Cytotoxicity Screening.

Conclusion

The preliminary cytotoxicity screening of novel natural products like this compound is a pivotal stage in the drug discovery pipeline. Although direct experimental data for this specific compound is pending, the methodologies and comparative data presented in this guide offer a robust framework for its evaluation. By employing standardized protocols such as the MTT assay and considering potential mechanisms like apoptosis induction, researchers can effectively assess its potential as an anticancer agent. Future studies should focus on generating empirical data for this compound to validate the hypotheses drawn from its structural analogs.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring seco-oleanane triterpenoid (B12794562). This compound has been isolated from the roots of Ligularia intermedia and is of interest to researchers in natural product chemistry and drug discovery.[1][2] The protocol described herein is based on established methodologies for the extraction and purification of triterpenoids from plant materials and is designed to yield a high-purity product suitable for further research. While the primary source of this compound is Ligularia intermedia, the described methods may be adaptable to other plant sources containing similar seco-triterpenoids.

Introduction

This compound is a pentacyclic triterpenoid belonging to the seco-oleanane class. It is a known constituent of the plant Ligularia intermedia (Asteraceae).[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them attractive targets for pharmaceutical research and development. The isolation and purification of these compounds in high purity is a critical first step in their pharmacological evaluation. This protocol outlines a comprehensive procedure for the extraction, chromatographic separation, and crystallization of this compound.

Materials and Reagents

  • Dried and powdered roots of Ligularia intermedia

  • Ethanol (B145695) (95%)

  • Petroleum Ether

  • Ethyl Acetate (B1210297)

  • Chloroform (B151607)

  • Methanol

  • Acetone

  • n-Hexane

  • Silica (B1680970) gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • TLC plates (silica gel GF254)

  • Sulfuric acid (for visualization)

  • Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, chromatography columns, etc.)

Experimental Protocols

Extraction of Crude Triterpenoids

The initial step involves the extraction of the crude triterpenoid fraction from the dried plant material. A typical Soxhlet extraction method is employed for exhaustive extraction.

Protocol:

  • Weigh 1 kg of dried and powdered roots of Ligularia intermedia.

  • Place the powdered material in a large cellulose (B213188) thimble and insert it into a Soxhlet extractor.

  • Extract the plant material with 95% ethanol for 24 hours.

  • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

  • Collect the ethyl acetate fraction, which will contain the triterpenoid acids.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude triterpenoid extract.

Chromatographic Purification

A multi-step chromatographic approach is utilized to isolate the target compound from the complex crude extract. This involves silica gel column chromatography followed by Sephadex LH-20 chromatography for fine purification.

2.1. Silica Gel Column Chromatography

Protocol:

  • Prepare a silica gel column (200-300 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.

  • Dissolve the crude triterpenoid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

  • Visualize the TLC plates by spraying with 10% sulfuric acid in ethanol and heating.

  • Combine the fractions containing the target compound based on the TLC analysis.

2.2. Sephadex LH-20 Column Chromatography

Protocol:

  • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

  • Pack the Sephadex LH-20 column using a methanol:chloroform (1:1 v/v) mixture.

  • Dissolve the enriched fraction in a minimal amount of the same solvent mixture and apply it to the column.

  • Elute the column with the methanol:chloroform (1:1 v/v) mixture.

  • Collect fractions and monitor by TLC as described previously.

  • Combine the pure fractions containing this compound.

Crystallization

The final step in the purification process is crystallization to obtain the compound in a highly pure, crystalline form.

Protocol:

  • Dissolve the purified compound in a minimal amount of hot acetone.

  • Slowly add n-hexane to the solution until a slight turbidity is observed.

  • Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization

The identity and purity of the isolated compound should be confirmed by spectroscopic methods.

  • Mass Spectrometry: The molecular formula of this compound is C30H48O5, with a molecular weight of 488.70 g/mol .[2][3][4]

  • NMR Spectroscopy: The structure of the compound can be confirmed by 1H and 13C NMR spectroscopy. A certificate of analysis for a commercially available standard confirms its identity via 13C-NMR.[5]

Data Presentation

ParameterValue/RangeReference
Molecular Formula C30H48O5[2][3][5]
Molecular Weight 488.70 g/mol [2][3][4]
Purity (Post-crystallization) ≥98%[5]
Physical Description Powder[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Melting Point >250°C[3]

Visualizations

Isolation_Workflow PlantMaterial Dried & Powdered Roots of Ligularia intermedia Extraction Soxhlet Extraction (95% Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) Extraction->Partitioning CrudeExtract Crude Triterpenoid Extract (Ethyl Acetate Fraction) Partitioning->CrudeExtract SilicaGel Silica Gel Column Chromatography (Chloroform:Methanol Gradient) CrudeExtract->SilicaGel EnrichedFraction Enriched Fraction SilicaGel->EnrichedFraction Sephadex Sephadex LH-20 Chromatography (Methanol:Chloroform) EnrichedFraction->Sephadex PureCompound Pure Compound in Solution Sephadex->PureCompound Crystallization Crystallization (Acetone/n-Hexane) PureCompound->Crystallization FinalProduct Pure Crystalline This compound Crystallization->FinalProduct

Caption: Experimental workflow for the isolation of the target compound.

Signaling_Pathway_Placeholder cluster_purification Purification Stages & Purity Crude Crude Extract (Purity: Low) PostSilica Post-Silica Gel (Purity: Medium) Crude->PostSilica Removes major impurities PostSephadex Post-Sephadex LH-20 (Purity: High) PostSilica->PostSephadex Removes closely related compounds Final Crystalline Product (Purity: ≥98%) PostSephadex->Final Final polishing

Caption: Logical relationship of purification stages and expected purity.

References

HPLC method for quantification of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a naturally occurring seco-oleanane triterpenoid (B12794562) that has been isolated from sources such as Ligularia intermedia.[1][2] Triterpenoids are a large and diverse class of natural products with a wide range of biological activities, making their quantification in various matrices crucial for research and drug development.[3] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The described method is based on established principles for the analysis of similar triterpenoid compounds and includes a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Physicochemical Properties of the Analyte

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting appropriate solvents for sample preparation and the mobile phase.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 182249-69-0[1][8][9]
Molecular Formula C₃₀H₄₈O₅[9]
Molecular Weight 488.7 g/mol [9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][1]
Chemical Class Seco-oleanane Triterpenoid[1][2]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (purity >98%)

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Acid: Formic acid or acetic acid (analytical grade).

  • Sample Matrix: e.g., dried plant material, biological fluid extract.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. Given that many triterpenoids lack a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is often employed.[3][10] An alternative for compounds with poor UV absorbance is the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][11]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 70-90% B20-25 min: 90% B25.1-30 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix. The following is a general procedure for extraction from dried plant material, which can be adapted as needed.[10][11][12]

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol by sonication for 30 minutes, followed by reflux extraction at 60°C for 1 hour.[11]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with methanol to fall within the linear range of the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of the target analyte.

Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7] The following parameters should be assessed:

System Suitability

Before each validation run, inject a standard solution (e.g., 20 µg/mL) six times to check the system's suitability. The acceptance criteria are presented in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Linearity

Linearity should be evaluated by analyzing a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) determined.

Table 4: Linearity Validation Summary

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy will be determined by a recovery study. A known amount of the standard solution will be spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery will then be calculated.

Table 5: Accuracy (Recovery) Validation Summary

Concentration LevelAcceptance Criteria for Recovery
Low (80%) 98.0% - 102.0%
Medium (100%) 98.0% - 102.0%
High (120%) 98.0% - 102.0%
Precision

Precision will be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a sample solution at 100% of the target concentration will be performed on the same day.

  • Intermediate Precision: The repeatability assay will be performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

Table 6: Precision Validation Summary

Precision TypeNumber of ReplicatesAcceptance Criteria (RSD)
Repeatability (Intra-day) 6≤ 2.0%
Intermediate Precision (Inter-day) 6≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 7: LOD and LOQ Summary

ParameterDetermination Method
LOD Signal-to-Noise ratio of 3:1 or based on calibration curve
LOQ Signal-to-Noise ratio of 10:1 or based on calibration curve
Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components that may be present in the sample matrix. This can be demonstrated by comparing the chromatograms of a blank matrix, the sample, and the sample spiked with the reference standard. The peak for this compound should be well-resolved from any other peaks.

Robustness

The robustness of the method should be evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Table 8: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic phase

The system suitability parameters should be checked after each variation, and the results should remain within the acceptance criteria.

Data Presentation and Analysis

All quantitative data from the validation studies should be summarized in tables as shown above for clear presentation and easy comparison. The final concentration of this compound in the samples should be calculated using the regression equation from the calibration curve and reported in appropriate units (e.g., mg/g of dry weight).

Method Validation Workflow Diagram

Validation_Workflow cluster_system System & Method Setup cluster_validation Core Validation Parameters cluster_limits Performance Limits cluster_report Finalization Method_Development HPLC Method Development System_Suitability System Suitability Testing Method_Development->System_Suitability Linearity Linearity System_Suitability->Linearity Accuracy Accuracy (Recovery) System_Suitability->Accuracy Precision Precision (Repeatability & Intermediate) System_Suitability->Precision Specificity Specificity System_Suitability->Specificity Robustness Robustness System_Suitability->Robustness LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Validation_Report Validation Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Logical flow for HPLC method validation.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by RP-HPLC. The proposed method, based on the analysis of similar triterpenoids, offers a starting point for researchers. Adherence to the detailed validation protocol is crucial to ensure the generation of accurate, reliable, and reproducible quantitative data, which is essential for applications in natural product chemistry, quality control, and drug development.

References

Application Notes and Protocols: Cytotoxicity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a member of the oleanane-type triterpenoid (B12794562) family of natural products.[1][2] Triterpenoids are a large and structurally diverse class of compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a well-established colorimetric method for evaluating cell viability.[7][8][9] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8][10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[10][11]

It is important to note that some natural products, including certain triterpenoids, have the potential to directly reduce the MTT reagent, independent of cellular metabolic activity. This can lead to an overestimation of cell viability.[9] Therefore, a crucial control experiment is included in this protocol to account for any direct chemical reduction of MTT by the test compound.

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Sterile, multichannel pipettes and tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocols

Preparation of Test Compound Stock Solution

Due to the likely poor aqueous solubility of oleanane-type triterpenoids, a stock solution of this compound should be prepared in DMSO.

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding
  • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator at 37°C with 5% CO2.

  • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.

Treatment of Cells with the Test Compound
  • Prepare a series of dilutions of the this compound stock solution in serum-free culture medium. A suggested starting range of final concentrations in the wells could be 0.1, 1, 10, 50, and 100 µM.

  • Carefully remove the culture medium from the wells of the 96-well plate containing the adhered cells.

  • Add 100 µL of the diluted test compound solutions to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1% or 0.5%) in serum-free medium.

    • Untreated Control: Cells in serum-free medium only.

    • Medium Blank: Serum-free medium only (no cells).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the incubation period, carefully remove the medium containing the test compound from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Control for Direct MTT Reduction

To ensure that the test compound does not directly reduce the MTT reagent, a cell-free control experiment should be performed in parallel.

  • In a separate 96-well plate, add 100 µL of serum-free medium to several wells.

  • Add the various concentrations of this compound to these wells (as prepared in step 3.1).

  • Include a medium-only control.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate and read the absorbance as described in the MTT Assay Procedure (steps 4.4 - 4.8).

  • If a significant increase in absorbance is observed in the wells containing the test compound compared to the medium-only control, it indicates direct reduction of MTT. This background absorbance should be subtracted from the corresponding absorbance values obtained in the cell-based assay.

Data Presentation

The results of the MTT assay should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Raw Absorbance Data (570 nm)
Concentration (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
Untreated Control
Vehicle Control
0.1
1
10
50
100
Medium Blank
Table 2: Cell Viability Data

Cell viability is calculated as a percentage of the untreated control after subtracting the mean absorbance of the medium blank.

Formula: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Concentration (µM)Mean AbsorbanceCorrected Absorbance% Cell ViabilityStd. Dev.
Untreated Control100
Vehicle Control
0.1
1
10
50
100
Table 3: IC50 Values

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%. This value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineIncubation Time (hours)IC50 (µM)
e.g., HepG224
48
72
e.g., A54924
48
72

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions D Treat Cells with Compound C->D E Incubate for 24/48/72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilization DMSO DMSO DMSO->Formazan

References

Application Notes and Protocols for Western Blot Analysis of Caspase Activation by 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] This process is executed by a family of cysteine proteases known as caspases.[1][2] Caspases are synthesized as inactive zymogens (pro-caspases) and, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active enzymes.[1][2] The activation of caspases occurs in a hierarchical cascade, with initiator caspases (e.g., caspase-8 and caspase-9) activating effector caspases (e.g., caspase-3, -6, and -7).[3][4] These effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

There are two primary pathways of apoptosis that converge on caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][6][7]

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is cleaved and activated.[8]

  • The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[6] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[4][9] Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[8][9]

Both activated caspase-8 and caspase-9 can then cleave and activate the executioner caspase, caspase-3.[3]

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and Apoptosis Induction

This compound is a naturally occurring triterpenoid. Triterpenoids are a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and pro-apoptotic effects. While direct studies on the pro-apoptotic effects of this compound are not extensively documented, related triterpenoids have been shown to induce apoptosis in various cancer cell lines through caspase activation. Therefore, investigating the potential of this compound to induce apoptosis is a valid line of inquiry.

Principle of Western Blot for Caspase Activation

Western blotting is a widely used technique to detect the activation of caspases.[1][2] The principle lies in the size difference between the inactive pro-caspase and its cleaved, active fragments.[10] By using antibodies that recognize either the pro-form, the cleaved fragments, or both, one can visualize and quantify the extent of caspase activation following treatment with a compound of interest. A decrease in the band intensity of the pro-caspase and a concurrent increase in the intensity of the cleaved fragments are indicative of caspase activation.[11]

For example:

  • Pro-caspase-3 is approximately 32-35 kDa and is cleaved into active fragments of ~17-19 kDa and ~12 kDa.[11][12]

  • Pro-caspase-9 is approximately 47 kDa and is cleaved into active fragments of ~35-37 kDa.[10][13]

  • Pro-caspase-8 is approximately 55-57 kDa and is cleaved into active fragments of ~43 kDa and ~18 kDa.[14][15]

Experimental Protocols

This section provides a detailed methodology for analyzing the activation of caspases in a selected cell line upon treatment with this compound.

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, Jurkat, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.[16]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Triterpenoids often require an organic solvent for solubilization.[17]

  • Cell Treatment: Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound treatment) and a positive control for apoptosis (e.g., staurosporine (B1682477) at 1 µM for 4 hours).[12][16]

  • Incubation: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of the compound or controls. Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours). The optimal incubation time should be determined empirically.[16]

Protocol 2: Cell Lysis and Protein Quantification

  • Cell Harvesting:

    • Adherent cells: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Suspension cells: Transfer the cells and medium to a conical tube, centrifuge at 300 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or cell pellet. Incubate on ice for 30 minutes, vortexing occasionally.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the cleared supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Anti-Caspase-3 (recognizes both full-length and cleaved forms)

      • Anti-Cleaved Caspase-3 (specific for the active fragment)

      • Anti-Caspase-9 (recognizes both full-length and cleaved forms)

      • Anti-Caspase-8 (recognizes both full-length and cleaved forms)

      • Anti-β-actin or Anti-GAPDH (as a loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Develop the membrane using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

Quantitative analysis of Western blot bands can be performed using densitometry software (e.g., ImageJ). The intensity of the bands for pro-caspases and their cleaved fragments should be normalized to the loading control (e.g., β-actin). The results can be presented in tabular format for clear comparison.

Table 1: Densitometric Analysis of Caspase-3 Activation

TreatmentPro-Caspase-3 (Relative Intensity)Cleaved Caspase-3 (Relative Intensity)Ratio (Cleaved/Pro)
Vehicle Control (DMSO)1.00 ± 0.050.02 ± 0.010.02
This compound (10 µM)0.75 ± 0.040.35 ± 0.030.47
This compound (25 µM)0.40 ± 0.030.85 ± 0.062.13
This compound (50 µM)0.15 ± 0.021.50 ± 0.1010.00
Positive Control (Staurosporine)0.10 ± 0.011.80 ± 0.1218.00
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Table 2: Densitometric Analysis of Initiator Caspase Activation

TreatmentPro-Caspase-9 (Relative Intensity)Cleaved Caspase-9 (Relative Intensity)Pro-Caspase-8 (Relative Intensity)Cleaved Caspase-8 (Relative Intensity)
Vehicle Control (DMSO)1.00 ± 0.060.01 ± 0.011.00 ± 0.050.01 ± 0.01
This compound (25 µM)0.35 ± 0.040.90 ± 0.070.95 ± 0.060.05 ± 0.02
Positive Control (Staurosporine)0.20 ± 0.031.65 ± 0.111.02 ± 0.040.03 ± 0.01
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only. This hypothetical data suggests the compound may primarily act via the intrinsic pathway.

Visualizations

experimental_workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_protein Phase 2: Protein Extraction cluster_wb Phase 3: Western Blotting cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding (e.g., HeLa, 6-well plate) compound_prep Prepare Compound & Controls (3,4-seco-Olean... in DMSO) treatment Cell Treatment (Vehicle, Compound, Positive Control) cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Cell Harvesting (Wash with ice-cold PBS) incubation->harvest lysis Cell Lysis (RIPA buffer + inhibitors) harvest->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds_page SDS-PAGE (12-15% Gel) quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking ab_primary Primary Antibody Incubation (Anti-Caspase, Anti-Actin) blocking->ab_primary ab_secondary Secondary Antibody Incubation (HRP-conjugated) ab_primary->ab_secondary detection Detection (ECL Substrate) ab_secondary->detection imaging Imaging (Chemidoc or X-ray Film) detection->imaging densitometry Densitometry Analysis (Normalize to Loading Control) imaging->densitometry results Data Presentation (Tables & Graphs) densitometry->results

Caption: Workflow for Western Blot Analysis of Caspase Activation.

apoptosis_pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors (e.g., Fas, TNFR1) death_ligands->death_receptors disc DISC Formation death_receptors->disc cas8 Activated Caspase-8 disc->cas8 pro_cas8 Pro-Caspase-8 pro_cas8->disc pro_cas3 Pro-Caspase-3 cas8->pro_cas3 Cleavage compound 3,4-seco-Olean... (Hypothesized Target) mito Mitochondria compound->mito stress Intracellular Stress (e.g., DNA Damage) stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Activated Caspase-9 apoptosome->cas9 pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome cas9->pro_cas3 Cleavage cas3 Activated Caspase-3 pro_cas3->cas3 substrates Cellular Substrates (e.g., PARP) cas3->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols for Cell Culture Experiments with 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane type triterpenoid (B12794562) isolated from Ligularia intermedia[1]. While specific biological activities of this compound are not extensively documented, the broader class of 3,4-seco-triterpenoids has demonstrated significant potential in drug discovery, exhibiting notable anti-inflammatory and anti-cancer properties[2][3][4]. These compounds often modulate key signaling pathways involved in inflammation and apoptosis, making them promising candidates for further investigation[4][5][6].

These application notes provide detailed protocols for investigating the potential cytotoxic, anti-inflammatory, and pro-apoptotic effects of this compound in relevant cell culture models.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 182249-69-0[1]
Molecular Formula C30H48O5[7]
Purity >98%[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][7]
Storage Store protected from air and light, refrigerate or freeze (2-8 °C)[7]

Stock Solution Preparation: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Experimental Protocols

Assessment of Cytotoxicity

The initial step in evaluating a new compound is to determine its cytotoxic effects to establish a suitable concentration range for subsequent functional assays. Given that triterpenoids can interfere with tetrazolium-based assays (e.g., MTT, XTT) by directly reducing the tetrazolium salt, alternative methods are recommended[8].

Protocol: Sulforhodamine B (SRB) Assay for Cell Viability

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Phosphate-buffered saline (PBS)

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Expected Results for Similar Seco-Triterpenoids:

Cell LineCompound TypeIC50 (µM)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)3,4-seco-lupane triterpene derivative1.02[6]
HepG2 (Hepatocellular Carcinoma)3,4-seco-lupane triterpenoidsVaried[4]
Melanoma Cells3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acidDose-dependent reduction in viability[3]
Evaluation of Anti-Inflammatory Activity

Many seco-triterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators in macrophages[2][5][9]. The following protocols are designed to assess these effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Procedure:

  • Follow steps 1-4 from the Nitric Oxide Production protocol.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Expected Anti-inflammatory Effects of Seco-Triterpenoids:

MediatorEffectCell ModelReference
TNF-α, PGE2, IL-6Significant decrease in secretionLPS-activated RAW 264.7 cells[2]
NO ProductionInhibitionLPS-induced RAW 264.7 cells[9]
iNOS, COX-2, NF-κBDecreased protein expressionLPS-activated RAW 264.7 cells[2]
Assessment of Apoptosis Induction

Seco-triterpenoids have been shown to induce apoptosis in various cancer cell lines[3][4][6].

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC50/2, IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep1 Prepare Stock Solution (Compound in DMSO) exp1 Cytotoxicity Assay (e.g., SRB Assay) prep1->exp1 exp2 Anti-inflammatory Assays (LPS Stimulation) prep1->exp2 exp3 Apoptosis Assays prep1->exp3 prep2 Cell Line Culture (e.g., RAW 264.7, HepG2) prep2->exp1 prep2->exp2 prep2->exp3 an1 Determine IC50 Value exp1->an1 Calculate Viability an2 Quantify NO, TNF-α, IL-6 exp2->an2 Measure Mediators an3 Flow Cytometry Analysis (Annexin V/PI) exp3->an3 Quantify Apoptosis an1->exp2 Select Concentrations an1->exp3 Select Concentrations

Caption: General experimental workflow for evaluating the bioactivity of the compound.

Plausible Signaling Pathway

Based on the activities of similar seco-triterpenoids, a likely mechanism of action involves the inhibition of the NF-κB pathway in inflammatory responses and modulation of the PI3K/AKT pathway in cancer cells.

G cluster_inflammation Anti-inflammatory Action cluster_apoptosis Pro-apoptotic Action (Cancer Cells) lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) nfkb->cytokines compound1 This compound compound1->nfkb Inhibition pi3k PI3K akt AKT pi3k->akt apoptosis Apoptosis akt->apoptosis survival Cell Survival & Proliferation akt->survival compound2 This compound compound2->akt Inhibition

Caption: Plausible signaling pathways modulated by 3,4-seco-triterpenoids.

References

Application Note & Protocol: Preparation of Stock Solutions of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a seco-triterpenoid that, like other oleanolic acid derivatives, is investigated for various biological activities. Due to the hydrophobic nature of triterpenoids, they often exhibit poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo bioassays. This document provides a detailed protocol for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental results. The key to working with this compound is to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final desired concentration in the aqueous bioassay medium.

Physicochemical Data and Solubility

A summary of the essential physicochemical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation.

PropertyValueSource(s)
Molecular Formula C₃₀H₄₈O₅[1][2]
Molecular Weight 488.70 g/mol [1][3]
Appearance Powder[4]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5]
Storage Temperature -20°C for stock solutions[5]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

3.2. Procedure

  • Equilibrate the Compound: Before opening, allow the vial of this compound to come to room temperature to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile, tared microcentrifuge tube or vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM):

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    Example for 1 mg of compound to make a 10 mM stock solution: Volume (L) = 0.001 g / (488.70 g/mol x 0.010 mol/L) = 0.0002046 L = 204.6 µL

  • Dissolve the Compound:

    • Add the calculated volume of anhydrous DMSO to the tube containing the weighed compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Enhance Solubility (if necessary): If the compound does not fully dissolve, you can warm the tube at 37°C for a short period and sonicate in an ultrasonic water bath for a few minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[5]

3.3. Preparation of Working Solutions for Bioassays

  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution with the appropriate aqueous bioassay buffer or cell culture medium to achieve the desired final concentrations.

  • Immediate Use: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[5] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[6][7]

  • Vehicle Control: In your bioassay, always include a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the test compound used.

Workflow Diagram

Stock_Solution_Preparation Workflow for Preparing this compound Stock Solutions start Start weigh 1. Weigh Compound start->weigh calculate 2. Calculate Solvent Volume weigh->calculate add_solvent 3. Add DMSO calculate->add_solvent dissolve 4. Vortex/Sonicate add_solvent->dissolve check_solubility Fully Dissolved? dissolve->check_solubility check_solubility->dissolve No aliquot 5. Aliquot Stock Solution check_solubility->aliquot Yes store 6. Store at -20°C aliquot->store end Ready for Bioassay Dilution store->end

Caption: Workflow for stock solution preparation.

Signaling Pathway Diagram (Placeholder)

As the specific signaling pathways modulated by this compound may be the subject of the bioassays themselves, a generalized diagram illustrating a hypothetical inhibitory action is provided below. This can be adapted based on experimental findings.

Signaling_Pathway Hypothetical Inhibitory Action on a Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response compound This compound compound->kinase2

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes: High-Throughput Screening of Seco-Triterpenoids for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seco-triterpenoids, a class of natural products characterized by at least one cleaved ring in their triterpenoid (B12794562) core, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] The evaluation of these compounds requires robust and reliable in vitro and in vivo assays that can elucidate their mechanisms of action and quantify their therapeutic potential. This document provides detailed protocols for key anti-inflammatory assays and summarizes quantitative data for select seco-triterpenoids, targeting researchers, scientists, and drug development professionals. The primary focus is on assays conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted in vitro model for studying inflammation.[2][3]

Inflammation is a complex biological response mediated by various signaling molecules and pathways. Key mediators include nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5][6] The production of these mediators is largely regulated by the activation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] Therefore, assays targeting these mediators and pathways are crucial for characterizing the anti-inflammatory properties of seco-triterpenoids.

Data Presentation: Anti-Inflammatory Activity of Seco-Triterpenoids

The following table summarizes the reported anti-inflammatory activity of various seco-triterpenoid compounds.

Compound ClassSpecific Compound(s)AssayCell LineIC50 Value / % InhibitionReference
3,4-seco-Dammarane Triterpenoid Saponins Compound 7NO ProductionRAW 264.7IC50: 8.23 µM[10][11]
Compound 8NO ProductionRAW 264.7IC50: 11.23 µM[10][11]
Compound 10NO ProductionRAW 264.7IC50: 10.54 µM[10][11]
Compound 11NO ProductionRAW 264.7IC50: 9.87 µM[10][11]
Compound 7 (at 10 µM)TNF-α, IL-6, PGE2 SecretionRAW 264.7Significant decrease in secretion[10][11]
Seco-nortriterpenoids Compound 1NO ProductionRAW 264.7Strongest inhibitory activity among tested compounds[12]
Compounds 1-5NO ProductionRAW 264.7Significant inhibitory effect[12]
3,4-seco-Lanostane Triterpenoids Poricoic Acid BNO ProductionRAW 264.7Dose-dependent inhibition[1]
Poricoic Acid B (10-40 µg/mL)TNF-α, IL-1β, IL-6 ProductionRAW 264.7Dose-dependent decrease[1]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for screening seco-triterpenoids and the key inflammatory signaling pathways they often target.

G cluster_workflow Experimental Workflow for Anti-Inflammatory Screening A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (e.g., 96-well plates) A->B C 3. Compound Treatment (Pre-incubation with Seco-Triterpenoids) B->C D 4. Inflammatory Stimulus (e.g., LPS at 1 µg/mL) C->D E 5. Incubation (e.g., 18-24 hours) D->E F 6. Supernatant Collection E->F K 8. Cell Lysis E->K G 7. Biomarker Quantification F->G H Nitric Oxide (Griess Assay) G->H I Cytokines (ELISA) G->I J PGE2 (ELISA) G->J M 10. Data Analysis (IC50 Calculation) H->M I->M J->M L 9. Protein Analysis (Western Blot for iNOS, COX-2, etc.) K->L L->M

Caption: General workflow for in vitro screening of seco-triterpenoids.

G cluster_NFkB LPS-Induced NF-κB Signaling Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa translocation Translocation NFkB->translocation Active nucleus Nucleus gene Pro-inflammatory Gene Transcription degradation Degradation p_IkBa->degradation translocation->nucleus cytokines iNOS, COX-2, TNF-α, IL-6 gene->cytokines SecoTriterpenoid Seco-Triterpenoids SecoTriterpenoid->IKK SecoTriterpenoid->translocation

Caption: Inhibition of the NF-κB pathway by seco-triterpenoids.

G cluster_MAPK LPS-Induced MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 p JNK JNK MKKs->JNK p ERK ERK MKKs->ERK p AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates nucleus Nucleus AP1->nucleus Translocation gene Pro-inflammatory Gene Transcription cytokines TNF-α, IL-6, etc. gene->cytokines SecoTriterpenoid Seco-Triterpenoids SecoTriterpenoid->p38 Inhibit Phosphorylation SecoTriterpenoid->JNK Inhibit Phosphorylation SecoTriterpenoid->ERK Inhibit Phosphorylation

Caption: Inhibition of MAPK pathways by seco-triterpenoids.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[2]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

  • Protocol:

    • Maintain RAW 264.7 cells in T-75 flasks. Passage cells every 2-3 days when they reach 80-90% confluency.

    • For experiments, seed cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.[3][13]

    • Prepare stock solutions of seco-triterpenoids in DMSO. Create serial dilutions in the culture medium to achieve desired final concentrations. The final DMSO concentration should be non-toxic (e.g., ≤ 0.1%).[13]

    • Remove the old medium from the cells and replace it with a medium containing the various concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.[13]

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[2][14]

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.[13]

    • After incubation, collect the cell culture supernatant for NO, cytokine, and PGE2 analysis. The remaining cells can be used for viability assays or lysed for protein analysis.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.

  • Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Protocol:

    • After collecting the supernatant, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[2]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540-570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide is unstable and rapidly oxidizes to nitrite (B80452) (NO2-) in the culture medium. The Griess reagent converts nitrite into a purple-colored azo compound, the intensity of which is proportional to the NO concentration.[3][15]

  • Protocol:

    • Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3][14]

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.[14]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[14]

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Protocol (General for TNF-α, IL-6, IL-1β, and PGE2):

    • Use commercially available ELISA kits for the specific cytokine (TNF-α, IL-6, IL-1β) or prostaglandin (B15479496) (PGE2) to be measured.[13][16]

    • Plate Preparation: The wells of a 96-well plate are pre-coated with a capture antibody specific for the target molecule.

    • Standard Curve: Prepare a serial dilution of the provided recombinant cytokine/PGE2 standard to generate a standard curve.[13]

    • Assay Procedure:

      • Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells.[13]

      • Incubate the plate for 1-2 hours at room temperature.[13]

      • Wash the wells multiple times with the provided wash buffer to remove unbound substances.[17]

      • Add a biotin-conjugated detection antibody specific for the target molecule and incubate.[17]

      • Wash the plate again.

      • Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[17]

      • Wash the plate a final time.

      • Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes to allow for color development.[18]

    • Stop Reaction: Add the stop solution provided in the kit to quench the reaction.[17]

    • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[17]

    • Calculation: Calculate the concentration of the cytokine/PGE2 in the samples by interpolating their absorbance values from the standard curve.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect the expression levels of specific proteins in a sample, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylated (active) forms of NF-κB and MAPK pathway proteins.[11][15]

  • Protocol:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-p38) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Wash the membrane again three times with TBST.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize them to the loading control.

References

Application Notes and Protocols for the Use of 3,4-seco-Oleanane Triterpenoids in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Analysis Based on Analogs of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Disclaimer: Direct experimental data for "this compound" in cancer cell line studies is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related 3,4-seco-triterpenoids and oleanane (B1240867) derivatives to provide a representative guide for researchers.

Introduction

3,4-seco-Oleanane triterpenoids are a class of natural and semi-synthetic compounds that have garnered significant interest in oncology research due to their potential anticancer activities. These compounds have been shown to exhibit cytotoxicity, induce apoptosis, and modulate key signaling pathways in various cancer cell lines. This document provides a summary of the activities of representative seco-triterpenoids and detailed protocols for their investigation in a research setting.

Data Presentation: Cytotoxic Activities of Representative Seco-Triterpenoids

The following tables summarize the growth inhibitory and cytotoxic concentrations of various 3,4-seco-triterpenoids and related oleanane derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Concentrations of 3,4-seco-Triterpenoid Derivatives

Compound IDCancer Cell LineCell TypeGI₅₀ (µM)Reference
Compound 1 HL-60Leukemia4.44[1]
Compound 1 HCT-116Colon Cancer0.63[1]
Compound 2 HCT-116Colon Cancer6.50[1]
seco-coccinic acid GHL-60Leukemia28.4[2]
seco-coccinic acid KHL-60Leukemia15.2[2]
seco-coccinic FHL-60Leukemia16.6[2]
Azepano-derivativesK-562, CCRF-CEMLeukemia0.20–0.94[3][4]
Azepano-derivativesHT29Colon Cancer0.20–0.94[3][4]
Azepano-derivativesOVCAR-4Ovarian Cancer0.20–0.94[3][4]

Table 2: Cytotoxic (IC₅₀/LC₅₀) Concentrations of 3,4-seco-Triterpenoid Derivatives

Compound IDCancer Cell LineCell TypeIC₅₀/LC₅₀ (µM)Reference
Sessiligenin (1)B16-F10Melanoma17.9 ± 0.6[5]
Chiisanogenin (2)B16-F10Melanoma23.8 ± 0.8[5]
Azepanoallobetulinic acid amide (11)FaDuHead and Neck Cancer0.88[3]
Azepano-derivativesVariousCancer Cell Lines1-6 (LC₅₀)[3][4]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is used to determine the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., AGS, DLD-1)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3,4-seco-triterpenoid compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the 3,4-seco-triterpenoid compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., AGS, DLD-1)

  • Complete growth medium

  • 3,4-seco-triterpenoid compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the 3,4-seco-triterpenoid compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of apoptosis by analyzing the expression of key proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, -8, -9, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

apoptosis_pathway SecoTriterpenoid 3,4-seco-Triterpenoid Extrinsic Extrinsic Pathway SecoTriterpenoid->Extrinsic activates Intrinsic Intrinsic Pathway SecoTriterpenoid->Intrinsic activates Caspase8 Caspase-8 Cleavage Extrinsic->Caspase8 Bax Bax (pro-apoptotic) Intrinsic->Bax Bcl2 Bcl-2 (anti-apoptotic) Intrinsic->Bcl2 Caspase3 Caspase-3 Cleavage Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cleavage CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 3,4-seco-triterpenoids.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment Treat with 3,4-seco-Triterpenoid start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis ic50->western results Analyze Results apoptosis->results western->results

Caption: Workflow for assessing anticancer effects.

Mechanism of Action

Studies on analogous compounds suggest that 3,4-seco-triterpenoids exert their anticancer effects through the induction of apoptosis via both the extrinsic and intrinsic pathways.[6] This is often characterized by the cleavage of caspases-8, -9, and -3.[6] Furthermore, some seco-lupane triterpenoids have been shown to inhibit the PI3K/AKT signaling pathway.[7] The antiproliferative effects can also be attributed to cell cycle arrest.[8][9] The presence and modification of functional groups on the triterpenoid (B12794562) scaffold can significantly influence the cytotoxic potency and selectivity against different cancer cell lines.[1][5]

References

Analytical Standards for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid. Its analytical standard is essential for the accurate quantification and identification of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of this compound, based on established methods for similar triterpenoids.

Physicochemical Properties and Standards

Analytical standards of this compound are available from various commercial suppliers. The identity of these standards is typically confirmed using spectroscopic methods, primarily 13C-NMR, with purity assessed by High-Performance Liquid Chromatography (HPLC).

PropertyData
Chemical Name This compound
CAS Number 182249-69-0
Molecular Formula C₃₀H₄₈O₅
Molecular Weight 488.7 g/mol
Appearance White to off-white powder
Purity (typical) ≥97% or >98% (as determined by HPLC)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions Store at 2-8°C, protected from light and moisture.
Source Isolated from the roots of Ligularia intermedia.[1]

Analytical Methodologies

The following sections detail the recommended protocols for the analysis of this compound. These are generalized methods based on the analysis of similar triterpenoids and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantification and purity assessment of this compound.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, extraction with a suitable organic solvent followed by filtration is a common approach.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% Formic Acid)
Gradient Start with a lower concentration of Acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 30-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 30% Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
  • Data Analysis: Quantify the analyte by comparing the peak area of the sample with the calibration curve generated from the working standards.

Workflow for HPLC Analysis:

HPLC_Workflow Standard Prepare Standard Solutions HPLC HPLC Analysis (C18, ACN/H2O gradient) Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Detection UV Detection (210 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility of the acidic and hydroxyl groups.

Experimental Protocol:

  • Derivatization: Methylate the carboxylic acid groups using diazomethane (B1218177) or a similar reagent. Silylate the hydroxyl group using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Sample Preparation Derivatization Derivatization (Methylation & Silylation) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Library Mass Spectral Library Search GCMS->Library Identification Compound Identification Library->Identification

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

  • NMR Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The specific parameters will depend on the instrument used.

  • Data Interpretation: The structural assignment is based on the chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra. The original structure elucidation was reported by Ma et al. (1997) in Planta Medica.[1]

Logical Relationship for NMR Structural Elucidation:

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

NMR Structure Elucidation Logic

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. While other triterpenoids isolated from Ligularia species have been reported to possess various biological activities, including cytotoxic and anti-inflammatory effects, the specific activity of this compound has not been characterized. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the potential pharmacological effects of this molecule.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the analytical standard.

ParameterValueMethod
Purity ≥97% or >98%HPLC
Molecular Weight 488.7 g/mol Mass Spec.
UV λmax ~210 nmUV Spec.
¹³C NMR Consistent with proposed structureNMR

Note: Specific retention times, mass spectral fragmentation patterns, and detailed NMR chemical shifts would be dependent on the specific instrumentation and conditions used and should be determined in-house using the analytical standard.

Conclusion

The analytical standard for this compound is crucial for its accurate identification and quantification. The protocols outlined in this document, based on established methods for similar compounds, provide a strong foundation for researchers. It is recommended to optimize these methods for specific matrices and instrumentation. Further investigation into the biological activity of this compound is warranted to explore its potential therapeutic applications.

References

Troubleshooting & Optimization

improving solubility of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: Based on its chemical properties as a triterpenoid (B12794562) carboxylic acid, this compound is soluble in several organic solvents. For in vitro assays, it is crucial to start with a biocompatible solvent to prepare a concentrated stock solution.

  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.[1]

  • Other Organic Solvents: The compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, these solvents are generally not suitable for direct use in cell-based assays due to their toxicity. They may be used in initial processing or for creating formulations where the solvent is later removed.

Q2: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds like this seco-oleanane derivative. This typically occurs when the concentration of the organic solvent from the stock solution is too high in the final medium, or when the compound's solubility limit in the medium is exceeded.

Troubleshooting Steps:

  • Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.

  • Increase Mixing/Dispersion: When diluting the stock solution, add it dropwise to the medium while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the Medium: Gently warming the culture medium to 37°C before and during the addition of the compound can sometimes help improve solubility.[1]

  • Use an Ultrasonic Bath: For persistent precipitation, briefly sonicating the final solution in an ultrasonic bath may help to break up aggregates and improve dispersion.[1]

  • Explore Solubility Enhancement Techniques: If the above steps are insufficient, you will likely need to employ more advanced formulation strategies. Please refer to the Troubleshooting Guide below.

Q3: Are there alternatives to DMSO for solubilizing this compound for cell-based assays?

A3: Yes, while DMSO is widely used, concerns about its potential effects on cell physiology have led to the exploration of alternatives. For oleanane-type triterpenoids, several other approaches have proven effective:

  • Cyclodextrin (B1172386) Formulations: Encapsulating the compound within cyclodextrins can significantly enhance its aqueous solubility.[2][3][4] This is a well-documented method for the related compound, oleanolic acid.

  • Co-solvent Systems: Using a combination of solvents can improve solubility while minimizing the concentration of any single potentially toxic solvent. A patented approach for triterpenes involves a system of an organic solvent, a co-solvent (like polyethylene (B3416737) glycol - PEG), and a solubilizer.[5]

  • pH Adjustment (Salinification): As the compound has two carboxylic acid groups, its solubility in aqueous media is expected to be highly pH-dependent. Adjusting the pH to a value above the pKa of the carboxylic acids will convert them to their more soluble carboxylate salt forms.

Troubleshooting Guide: Enhancing Solubility for In Vitro Assays

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Issue: Poor Aqueous Solubility and Precipitation in Media

The primary challenge with this compound, like other oleanane (B1240867) triterpenoids, is its poor water solubility.[2][6] The following table summarizes potential strategies, starting with the simplest and progressing to more complex formulations.

Strategy Principle Advantages Considerations
1. Co-solvent System Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in aqueous media.Simple to prepare; widely used.Potential for solvent toxicity; compound may still precipitate upon dilution.
2. pH Adjustment Increasing the pH of the aqueous medium to deprotonate the carboxylic acid groups, forming a more soluble salt.Can dramatically increase aqueous solubility; straightforward method.Requires determining the pKa; the required pH may not be compatible with the assay system.
3. Cyclodextrin Inclusion Encapsulation of the hydrophobic triterpenoid within the hydrophobic cavity of a cyclodextrin molecule.Significant solubility enhancement; can improve bioavailability; good biocompatibility.[3][4]Requires screening of different cyclodextrin types; may alter compound-protein interactions.
4. Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix (e.g., Poloxamers, PEGs) at a molecular level.Enhances dissolution rate and apparent solubility.[7]Requires specific preparation methods (e.g., solvent evaporation, kneading).[7]

Experimental Protocols

Protocol 1: pH-Based Solubilization (Salinification)

This protocol aims to increase the aqueous solubility of this compound by converting it to its salt form.

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of the compound.

    • Add a small volume of a suitable organic solvent (e.g., 50 µL of DMSO or ethanol) to initially wet and dissolve the compound.

  • Base Addition:

    • Prepare a dilute aqueous solution of a biocompatible base, such as 0.1 M NaOH or 0.1 M KOH.

    • Add the basic solution dropwise to the dissolved compound while stirring. Add just enough base to fully dissolve the compound in a minimal amount of water. The goal is to reach a pH where the carboxylic acids are deprotonated.

  • pH Adjustment and Dilution:

    • Measure the pH of the resulting solution.

    • Adjust the pH downwards carefully with a dilute acid (e.g., 0.1 M HCl) if necessary to bring it closer to the physiological range (pH 7.2-7.4), being careful not to go so low that the compound precipitates.

    • Bring the solution to a final volume with sterile, deionized water or your assay buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Sterilization and Use:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • This aqueous stock can then be diluted into your cell culture medium.

Protocol 2: Cyclodextrin Inclusion Complex Formation (Freeze-Drying Method)

This protocol is adapted from methods used for oleanolic acid and aims to create a water-soluble inclusion complex.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher solubility and lower toxicity compared to unsubstituted β-cyclodextrin.

  • Molar Ratio Selection:

    • Determine the molecular weights of your compound and the chosen cyclodextrin.

    • Start with a molar ratio of 1:1 (Compound:Cyclodextrin). Higher ratios (e.g., 1:2) can be tested if solubility is not sufficiently improved.

  • Complex Formation in Solution:

    • Dissolve the required amount of HP-β-CD in deionized water in a flask.

    • Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

    • Slowly add the compound solution to the aqueous cyclodextrin solution while stirring vigorously.

    • Seal the flask and continue to stir at room temperature for 24-72 hours to allow for complex formation.

  • Solvent Removal and Lyophilization:

    • Remove the organic solvent using a rotary evaporator.

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize (freeze-dry) the frozen solution for 48 hours to obtain a solid, powdered inclusion complex.

  • Solubility Testing and Use:

    • The resulting powder can be directly dissolved in water or cell culture medium.

    • Determine the solubility of the complex in your desired medium and compare it to the unformulated compound.

Visualizations

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with this compound.

G start Start: Compound Precipitation in Aqueous Medium check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration in final medium check_dmso->reduce_dmso No try_ph Attempt pH Adjustment (Salinification) check_dmso->try_ph Yes reduce_dmso->check_dmso ph_success Is compound soluble at physiological pH? try_ph->ph_success use_ph_stock Proceed with pH-adjusted aqueous stock ph_success->use_ph_stock Yes try_cd Prepare Cyclodextrin Inclusion Complex ph_success->try_cd No cd_success Is the complex soluble in medium? try_cd->cd_success use_cd_complex Proceed with cyclodextrin complex cd_success->use_cd_complex Yes other_methods Consider other methods: Solid Dispersion, etc. cd_success->other_methods No

Caption: Decision tree for troubleshooting compound solubility.

Signaling Pathway of a Hypothetical Assay

This diagram illustrates a generic signaling pathway that could be studied using this compound, demonstrating how a soluble compound is necessary to interact with cellular targets.

G compound Solubilized Compound (e.g., in CD-complex) receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates response Cellular Response (e.g., Apoptosis) nucleus->response Gene Expression

Caption: Generic pathway for an in vitro assay.

References

"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" interference with colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in their experiments and encountering potential interference with colorimetric assays.

Troubleshooting Guide: Assay Interference

Unexpected or inconsistent results when testing this compound in colorimetric assays (e.g., MTT, XTT, SRB, Bradford) can often be attributed to the compound's intrinsic properties. This guide provides a systematic approach to identifying and mitigating these issues.

Initial Workflow for Investigating Interference

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Cell-Free Control Experiments cluster_2 Phase 3: Analysis of Control Data cluster_3 Phase 4: Mitigation & Resolution A Unexpected Assay Results (e.g., high background, inconsistent readings) B Run 'Compound Only' Control (Compound + Assay Reagent, No Cells) A->B C Measure Compound's Intrinsic Absorbance (Compound in Media, No Reagent) A->C F Is precipitation observed? A->F D Does the compound directly react with the assay reagent? B->D E Does the compound absorb light at the assay wavelength? C->E G Subtract background absorbance from 'Compound Only' controls D->G Yes H Select an alternative assay with a different detection principle D->H Yes, significant E->G Yes I Optimize compound solubilization (e.g., adjust solvent concentration) F->I Yes

Caption: A logical workflow for troubleshooting interference of this compound in colorimetric assays.

Table 1: Common Problems, Potential Causes, and Solutions

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance 1. Direct reduction of the assay reagent (e.g., MTT, XTT) by the compound. 2. Intrinsic color of the compound interferes with the absorbance reading.1. Run a "compound only" control (media + compound + assay reagent, no cells). Subtract this background absorbance from all experimental wells.[1][2][3] 2. Run a control to measure the compound's absorbance in the medium at the assay wavelength.[1] If significant, consider an alternative assay.
Inconsistent Replicate Readings 1. Precipitation of the compound in the culture medium due to low aqueous solubility.[1] 2. Uneven distribution of precipitated compound.1. Visually inspect wells for precipitation under a microscope. 2. Check the final solvent (e.g., DMSO) concentration and ensure it is non-toxic and consistent across all wells (typically <0.5%).[1] 3. Prepare fresh serial dilutions of the compound for each experiment.
Unexpectedly High "Viability" 1. The compound has reducing properties that directly convert the tetrazolium salt (MTT/XTT) to formazan (B1609692), mimicking cellular activity.[1][3]1. This is a classic sign of direct assay interference. The "compound only" control is essential to quantify this effect.[2][3] 2. If the interference is high, switch to a non-tetrazolium-based assay like Sulforhodamine B (SRB) or a lactate (B86563) dehydrogenase (LDH) release assay.[2]
Unexpectedly Low "Viability" 1. The compound interferes with the solubilization of the formazan crystals. 2. The compound's color quenches the signal.1. After the solubilization step, visually confirm that all formazan crystals are dissolved.[4] 2. If quenching is suspected, measure the absorbance spectrum of the compound to see if it overlaps with the formazan absorbance spectrum.

Frequently Asked Questions (FAQs)

Q1: My results show increased cell viability at high concentrations of this compound in an MTT assay. Is this a real effect?

This is a common observation with compounds that interfere with tetrazolium-based assays.[3] It is highly likely that the compound is directly reducing the MTT reagent to formazan, which leads to a false-positive signal for cell viability.[1][3] To confirm this, you must run a cell-free control containing only the media, your compound at the same concentrations, and the MTT reagent. A significant color change in these wells indicates direct interference.

Q2: What is the best way to prepare this compound for cell-based assays to avoid precipitation?

This compound is soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture wells is low (typically below 0.5%) and consistent across all wells, including your vehicle control.[1] If solubility issues persist, gentle warming and sonication of the stock solution may help.[5]

Q3: Can the pH of my culture medium affect the compound's behavior?

Yes, as a dioic acid, the ionization state of this compound is pH-dependent. Changes in pH can affect its solubility and its interaction with assay components. Standard cell culture media are buffered (often with bicarbonate or HEPES) to maintain a physiological pH. However, significant cellular metabolism can alter the local pH. It is crucial to use well-buffered media and to ensure that the addition of your compound stock does not significantly alter the pH of the final solution.

Q4: Are there alternative assays I can use to avoid these interference issues?

Yes, if you confirm that this compound is interfering with your colorimetric assay, consider using an assay with a different detection mechanism.

  • Sulforhodamine B (SRB) Assay: This measures cell density based on the staining of total cellular protein. It is less susceptible to interference from reducing compounds.[2]

  • LDH Release Assay: This measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells into the medium.[2][6]

  • ATP-based Assays (e.g., CellTiter-Glo®): These measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Workflow for Selecting an Alternative Assay

cluster_0 Consider Assay Principle cluster_1 Consider Endpoint A Confirmed Interference with Tetrazolium Assay (e.g., MTT, XTT) B Protein Staining (SRB Assay) A->B C Membrane Integrity (LDH Release Assay) A->C D Metabolic Activity (ATP) (e.g., CellTiter-Glo®) A->D E Viability/Cytotoxicity B->E F Cytotoxicity C->F G Viability D->G

Caption: Decision-making process for choosing an alternative assay when facing interference.

Experimental Protocols

Protocol: Cell-Free Interference Check

This protocol is designed to determine if this compound directly interacts with the assay reagent.

  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your cell-based assay to each well. Do not add any cells.

  • Compound Addition: Add this compound to the wells to achieve the same final concentrations used in your main experiment. Also, include a vehicle control (e.g., DMSO) and a media-only control.

  • Reagent Addition: Add the colorimetric assay reagent (e.g., MTT solution) to all wells.

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂) as your cell-based assay.[2]

  • Solubilization (if applicable): If using an assay like MTT, add the solubilization solution (e.g., DMSO or SDS) to all wells.[4]

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.[2]

  • Analysis: A significant increase in absorbance in the wells containing the compound compared to the vehicle control indicates direct interference. This background value should be subtracted from your cell-based assay results.

Protocol: Intrinsic Absorbance Check

This protocol measures the inherent absorbance of the compound itself.

  • Plate Setup: In a 96-well plate, add cell culture medium to multiple wells.

  • Compound Addition: Add this compound to the wells to achieve the same final concentrations as in your main experiment. Include a vehicle control.

  • DO NOT Add Assay Reagent.

  • Read Absorbance: Measure the absorbance of the plate at the same wavelength used for your colorimetric assay.

  • Analysis: If the absorbance values are significant, it indicates that the compound's color is contributing to the signal. This is a strong reason to consider an alternative assay with a different detection wavelength or mechanism.[1]

References

Technical Support Center: Optimizing HPLC Separation of Oleanane Seco-Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of oleanane (B1240867) seco-acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating oleanane seco-acid isomers using HPLC?

A1: The primary challenges stem from the structural similarity of the isomers, which often differ only subtly in their stereochemistry or the position of functional groups. This leads to very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Key issues include co-elution, poor peak resolution, and peak tailing, which compromise accurate quantification and isolation.

Q2: Which type of HPLC column is most suitable for separating oleanane seco-acid isomers?

A2: While C18 columns are a common starting point for reversed-phase HPLC, for challenging isomer separations like those of oleanane seco-acids, alternative stationary phases often provide better selectivity. C30 columns have demonstrated superior resolution for triterpenoid (B12794562) isomers compared to traditional C18 columns.[1] The longer carbon chain of the C30 phase can offer enhanced shape selectivity for structurally similar molecules. Additionally, columns with different functionalities, such as phenyl-hexyl or cyano phases, may offer alternative selectivities worth exploring.

Q3: How does the mobile phase pH affect the separation of these acidic isomers?

A3: The pH of the mobile phase is a critical parameter for the successful separation of acidic compounds like oleanane seco-acid isomers.[2][3] Since these molecules contain carboxylic acid groups, their ionization state is pH-dependent. At a pH above their pKa, the acids will be ionized, which can lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4][5] To achieve sharp, symmetrical peaks, it is generally recommended to use a mobile phase with a pH below the pKa of the seco-acids (typically in the range of 2.5-4.5), which suppresses their ionization.[5][6]

Q4: Can mobile phase additives improve the resolution of co-eluting isomers?

A4: Yes, mobile phase additives can significantly enhance the resolution of closely eluting or co-eluting isomers. For triterpenoid isomers, the addition of β-cyclodextrin derivatives to the mobile phase has been shown to improve separation.[7][8] These additives can form inclusion complexes with the isomers to different extents, leading to differential retention and improved resolution.[8] Other additives, such as small amounts of acids (e.g., formic acid, acetic acid, or trifluoroacetic acid), are essential for controlling the pH and improving peak shape.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of oleanane seco-acid isomers.

Problem 1: Poor Resolution Between Isomer Peaks

Symptoms:

  • Overlapping or co-eluting peaks.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase Switch to a stationary phase with higher shape selectivity, such as a C30 column.[1] Consider trying columns with different bonding chemistries (e.g., phenyl-hexyl, cyano) to exploit different interaction mechanisms.
Mobile Phase Composition Not Optimized Optimize the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol). A lower percentage of the organic solvent will generally increase retention and may improve separation.[9] Experiment with different organic modifiers, as they can alter selectivity.[9]
Inadequate pH Control Adjust the mobile phase pH to be 1-2 units below the pKa of the analytes to ensure they are in their non-ionized form. This will improve peak shape and may enhance resolution.[10]
Isocratic Elution Insufficient Switch to a gradient elution. A shallow gradient can be particularly effective for separating closely related isomers.[2][6]
Elevated Column Temperature Increasing the column temperature can decrease mobile phase viscosity and may improve column efficiency and resolution.[9] However, monitor analyte stability at higher temperatures.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Silanol Interactions Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate residual silanol groups on the stationary phase, minimizing their interaction with the acidic analytes.[5][6]
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[5][6]
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.
Use of an Older Column Switch to a modern, high-purity silica (B1680970) column with better end-capping. These columns have fewer exposed silanol groups.[5]
Problem 3: Retention Time Shifts

Symptoms:

  • Inconsistent retention times between injections or runs.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use.[11]
Column Not Properly Equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, especially when using a new mobile phase composition.[12]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis.[11][12]
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General HPLC Method for Screening Oleanane Seco-Acid Isomers
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a relatively high percentage of Solvent A.

    • Run a linear gradient to increase the percentage of Solvent B over 30-40 minutes.

    • Hold at a high percentage of Solvent B for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as triterpenoids often lack strong chromophores at higher wavelengths).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Optimized HPLC Method for High-Resolution Separation
  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic acid in Water

    • Solvent B: Methanol

  • Gradient Program:

    • Develop a shallow gradient based on initial screening results, focusing the change in solvent composition around the elution time of the isomers of interest.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD) for universal detection.[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase to avoid peak distortion.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution of Isomers check_column Is the column appropriate? (e.g., C18, C30) start->check_column optimize_mp Optimize Mobile Phase (Solvent ratio, pH) check_column->optimize_mp Yes change_column Try a Different Column (e.g., C30, Phenyl-hexyl) check_column->change_column No use_gradient Switch to Gradient Elution optimize_mp->use_gradient adjust_temp Adjust Column Temperature use_gradient->adjust_temp consider_additive Consider Mobile Phase Additive (e.g., Cyclodextrin) adjust_temp->consider_additive success Resolution Improved consider_additive->success Problem Solved fail Further Optimization Needed consider_additive->fail Still Poor change_column->optimize_mp

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Peak_Tailing_Causes Common Causes of Peak Tailing peak_tailing Peak Tailing Observed silanol_interaction Secondary Silanol Interactions peak_tailing->silanol_interaction column_overload Column Overload peak_tailing->column_overload column_contamination Column Contamination peak_tailing->column_contamination old_column Old or Poorly End-capped Column peak_tailing->old_column solution_acid Add Acid to Mobile Phase silanol_interaction->solution_acid solution_reduce_sample Reduce Sample Load column_overload->solution_reduce_sample solution_flush Flush Column column_contamination->solution_flush solution_new_column Use Modern Column old_column->solution_new_column

Caption: Key causes of peak tailing and their respective solutions.

References

troubleshooting inconsistent results in "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring A-seco-oleanane-type triterpenoid (B12794562) isolated from the roots of Ligularia intermedia.[1][2][3][4] It belongs to the broader class of oleanane (B1240867) triterpenoids, which are known for a variety of biological activities.

Key Properties:

PropertyValue/InformationSource
CAS Number 182249-69-0[1][5][6]
Molecular Formula C₃₀H₄₈O₅[6]
Purity Typically >98% from commercial suppliers[1][6]
Appearance Powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1][6] For biological assays, it's recommended to dissolve in a minimal amount of a water-miscible organic solvent like DMSO first, then dilute with an aqueous buffer.[7]-
Storage Store protected from air and light, refrigerated or frozen (2-8°C).[6] Stock solutions should be prepared fresh; if storage is necessary, keep at -20°C for no more than a few months.[1]-

Q2: I am observing low yields during the extraction and isolation of this compound. What are the likely causes?

Low yields during the extraction and isolation of triterpenoids are a common issue.[8][9] Several factors in your protocol could be contributing to this.

Potential Causes for Low Yield:

FactorExplanationRecommendation
Solvent Choice The polarity of the extraction solvent is crucial.[8][10] Using a solvent that is too polar or non-polar may not efficiently extract the target compound.For moderately polar triterpenoid acids, a step-wise extraction with solvents of increasing polarity (e.g., hexane (B92381) to remove non-polar compounds, followed by ethyl acetate or methanol) can be effective.[8]
Extraction Method Maceration, while simple, can have low efficiency and require long extraction times.[11]Consider more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[7]
Sample Preparation The particle size of the plant material affects solvent penetration.[9] Grinding the material can increase the surface area and improve extraction yield.[11]Ensure the plant material is finely ground before extraction.
Compound Degradation Triterpenoids can be sensitive to heat and pH changes during extraction.Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions.

Q3: My quantification results for this compound using HPLC-UV are inconsistent. Why might this be happening?

Inconsistent quantification of triterpenoids by HPLC-UV is a frequent challenge, often due to their chemical nature.[12]

Troubleshooting HPLC-UV Quantification:

IssuePossible CauseSuggested Solution
Poor Peak Shape/Resolution Co-elution with impurities. Triterpenoids are often present in complex mixtures.[8]Optimize the mobile phase gradient and column chemistry (e.g., C18). Consider a more selective detector like a mass spectrometer (LC-MS).
Low UV Absorbance Many triterpenoids lack a strong chromophore, leading to low sensitivity at common UV wavelengths.[12]Use a low wavelength for detection (e.g., 205-210 nm).[13] Alternatively, consider derivatization or using a detector like an Evaporative Light Scattering Detector (ELSD).[14]
Standard Instability Degradation of the reference standard can lead to inaccurate calibration curves.Prepare fresh standard solutions for each analysis and store the solid standard under recommended conditions.
Variability in Extraction Recovery Incomplete or variable extraction from the sample matrix.Perform recovery experiments by spiking a known amount of standard into the matrix before extraction to assess extraction efficiency.[12]

Q4: I am seeing variable results in my cell-based biological assays. What could be the source of this inconsistency?

Variability in biological assays with triterpenoids can stem from the compound's properties and the experimental setup.[15][16]

Factors Affecting Bioassay Consistency:

FactorExplanationRecommendation
Poor Solubility The compound may precipitate out of the aqueous culture medium, leading to an inaccurate effective concentration.Ensure the final concentration of the solubilizing solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects the cells (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment.[7]
Compound Degradation The compound may not be stable under the incubation conditions (e.g., temperature, pH).Assess the stability of the compound in your assay medium over the course of the experiment by re-analyzing a sample of the medium with a suitable analytical method like HPLC.
Interaction with Media Components The compound may bind to proteins (e.g., serum) in the cell culture medium, reducing its bioavailability.Consider reducing the serum concentration if the assay allows, or perform experiments in serum-free media. Be aware that this may also affect cell health.
Cell Line Variability Different cell lines or even the same cell line at different passage numbers can respond differently.Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination.

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity

This guide provides a systematic approach to troubleshooting inconsistent results in biological assays.

G start Inconsistent Biological Activity Observed check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_stock Assess Purity and Integrity of Compound Stock check_solubility->check_stock Yes solubility_issue Issue: Precipitation or Poor Solubility check_solubility->solubility_issue No check_assay_params Review Assay Parameters (Cells, Reagents, Incubation) check_stock->check_assay_params Yes stock_issue Issue: Compound Degradation or Impurity check_stock->stock_issue No assay_issue Issue: Variability in Experimental Conditions check_assay_params->assay_issue No end Consistent Results check_assay_params->end Yes solution_solubility Action: Optimize Solubilization (e.g., adjust DMSO conc., prepare fresh dilutions) solubility_issue->solution_solubility solution_stock Action: Use Fresh Solid Stock, Re-purify if necessary, Confirm by HPLC/LC-MS stock_issue->solution_stock solution_assay Action: Standardize Cell Passage, Use Fresh Reagents, Confirm Incubation Times/Temps assay_issue->solution_assay solution_solubility->end solution_stock->end solution_assay->end

Caption: Troubleshooting workflow for inconsistent bioactivity.

Guide 2: Appearance of Unexpected Peaks in HPLC Analysis

This guide outlines steps to identify the source of unexpected peaks in your HPLC chromatogram.

G start Unexpected Peaks in HPLC Chromatogram check_blank Analyze Solvent Blank and Mobile Phase start->check_blank check_sample_prep Review Sample Preparation Protocol check_blank->check_sample_prep No Peaks contamination_issue Source: Contaminated Solvent or System check_blank->contamination_issue Peaks Present check_stability Perform Forced Degradation Study check_sample_prep->check_stability No Artifacts artifact_issue Source: Artifact from Sample Preparation check_sample_prep->artifact_issue Peaks Introduced degradation_issue Source: Compound Degradation check_stability->degradation_issue Peaks Match end Clean Chromatogram check_stability->end No Match solution_contamination Action: Use Fresh, High-Purity Solvents and Flush System contamination_issue->solution_contamination solution_artifact Action: Modify Extraction/ Dilution Protocol (e.g., different solvent, temp) artifact_issue->solution_artifact solution_degradation Action: Adjust Storage and Handling Conditions. Identify Degradants (LC-MS) degradation_issue->solution_degradation solution_contamination->end solution_artifact->end solution_degradation->end

Caption: Workflow for identifying unknown HPLC peaks.

Experimental Protocols

Protocol 1: General Method for Extraction and Isolation

This protocol is a general guideline for the extraction of this compound from plant material, based on common practices for triterpenoids.[8][9][11]

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Ligularia intermedia) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity.

    • Step 2a (Defatting): Macerate the powdered material in hexane (1:10 w/v) for 24 hours to remove non-polar compounds. Filter and discard the hexane extract.

    • Step 2b (Target Extraction): Macerate the residue from the previous step in ethyl acetate or methanol (B129727) (1:10 w/v) for 24 hours. Repeat this step three times.

    • Combine the ethyl acetate or methanol extracts and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Further purification can be achieved using preparative HPLC on a C18 column if necessary to achieve >98% purity.

Protocol 2: Quantification by HPLC-UV

This protocol provides a starting point for developing an HPLC quantification method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

    • Start with a higher concentration of B and gradually increase A. A typical gradient might be from 30% A to 90% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.

    • Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Quantification:

    • Inject the standards to generate a linear calibration curve of peak area versus concentration.

    • Inject the prepared sample extracts.

    • Calculate the concentration in the sample based on the calibration curve. The correlation coefficient (R²) for the calibration curve should be ≥ 0.999.[14]

References

minimizing precipitation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" (CAS: 182249-69-0) in cell culture, with a focus on preventing precipitation and ensuring reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of "this compound" in cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

  • Question: I dissolved "this compound" in DMSO, but a precipitate formed immediately when I added it to my cell culture medium. What is the cause and how can I resolve this?

  • Answer: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like triterpenoids when a concentrated organic stock solution is diluted into an aqueous medium. The primary reason is the rapid change in solvent polarity, which dramatically decreases the compound's solubility.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols).
Rapid Dilution Adding the DMSO stock directly and quickly into the medium creates localized high concentrations, leading to immediate precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Add the stock solution dropwise while gently swirling the medium.
Low Temperature of Media The solubility of many compounds, including triterpenoids, is lower at cooler temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.
pH of the Medium The dioic acid nature of the compound suggests its solubility may be pH-dependent. Standard cell culture media is typically buffered to a physiological pH (around 7.4).While altering the pH of the culture medium is generally not recommended as it can affect cell health, being aware of this property is important. Ensure your medium is properly buffered for your incubator's CO₂ concentration.

Issue 2: Precipitation Observed After Thawing a Frozen Stock Solution

  • Question: My DMSO stock solution of "this compound" was clear when I prepared it, but now it appears cloudy or has visible precipitate after thawing. Is it still usable?

  • Answer: Precipitation in a frozen stock solution upon thawing can occur due to the compound's lower solubility at cold temperatures or from the absorption of atmospheric moisture into the DMSO, which reduces its solvating power.

Potential Cause Explanation Recommended Solution
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to the formation of micro-precipitates that may not easily redissolve.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Poor Solubility at Low Temperatures The compound may have come out of solution during storage at -20°C or -80°C.Gently warm the stock solution to 37°C and vortex or sonicate in an ultrasonic bath for a short period to try and redissolve the compound. Always visually inspect the solution for complete dissolution before use. If precipitation persists, it is recommended to prepare a fresh stock solution.
Moisture Contamination in DMSO DMSO is hygroscopic and can absorb water from the air, which will decrease the solubility of hydrophobic compounds.Use anhydrous (dry) DMSO to prepare stock solutions. Store stock solutions in tightly sealed vials, possibly with a desiccant.

Issue 3: Gradual Precipitation in the Incubator Over Time

  • Question: The cell culture medium was clear after adding the compound, but after several hours or days in the incubator, I noticed a precipitate. What could be causing this delayed precipitation?

  • Answer: Delayed precipitation can be due to the compound's borderline solubility, interactions with media components, or changes in the media environment over time.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration may have been slightly above the thermodynamic solubility limit, creating a supersaturated but temporarily clear solution.Lower the final working concentration of the compound.
Interaction with Serum Proteins Triterpenoids are known to bind to serum albumin.[1][2] While this can sometimes enhance solubility, it can also lead to the formation of insoluble complexes over time.If using a serum-containing medium, consider reducing the serum percentage. However, be aware of the potential impact on cell health and growth. Alternatively, conduct experiments in serum-free media if your cell line permits, but be mindful that the compound's solubility may be lower without serum.
pH Shift During Culture Cellular metabolism can cause a slight shift in the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound.Ensure the incubator's CO₂ levels are stable and the medium is adequately buffered.
Compound Degradation The compound may be unstable in the aqueous environment of the cell culture medium at 37°C, leading to the formation of less soluble degradation products.It is recommended to prepare and use the solution on the same day. For longer-term experiments, consider replenishing the medium with a freshly prepared compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of "this compound"?

A1: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[3] Chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are also listed as solvents, but DMSO is the most common and compatible choice for cell culture applications.[3] Always use anhydrous, high-purity DMSO.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers aiming for ≤0.1% to avoid solvent-induced artifacts or cytotoxicity. The tolerance to DMSO can be cell-line specific, so it is essential to run a vehicle control (medium with the same final concentration of DMSO but without the compound) to assess its effect on your specific cells.

Q3: How can I determine the maximum soluble concentration of "this compound" in my specific cell culture medium?

A3: You can perform a solubility assessment experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you establish the highest concentration that remains in solution under your experimental conditions.

Q4: Should I use serum in my cell culture medium when working with this compound?

A4: The presence of serum can have a dual effect. Serum proteins, like albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or lead to the formation of insoluble complexes.[1][2] The effect is compound and concentration-dependent. It is recommended to test the compound's solubility and activity in both serum-containing and serum-free media, if your experimental design and cell line allow, to understand the influence of serum components.

Q5: Can I use solubilizing agents like cyclodextrins?

A5: Yes, cyclodextrins are a well-established method for enhancing the aqueous solubility of poorly soluble compounds, including triterpenes, by forming inclusion complexes. If you continue to face solubility issues, consider using β-cyclodextrins or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). You would need to determine the optimal molar ratio of cyclodextrin (B1172386) to your compound and verify that the cyclodextrin itself does not affect your cells at the concentration used.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Materials:

    • "this compound" powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved.

    • If needed, gently warm the solution to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium

  • Materials:

    • Prepared stock solution of the compound in DMSO

    • Your specific complete cell culture medium (with or without serum, as required)

    • Sterile 96-well clear-bottom plate or microcentrifuge tubes

    • Plate reader capable of measuring absorbance at ~600-650 nm (optional, for quantitative assessment)

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a series of dilutions of your compound in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. To do this, add a small, fixed volume of your DMSO stock (or a serial dilution thereof in DMSO) to the medium in each well or tube. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (medium + DMSO only).

    • Gently mix the solutions.

    • Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect for precipitation or cloudiness immediately after preparation and at several time points (e.g., 1, 4, 24, and 48 hours).

    • (Optional) For a more quantitative measure, read the absorbance of the 96-well plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.

    • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.

Quantitative Data Tables

The following tables are templates for you to record your experimental findings and establish optimal working conditions for "this compound" in your specific system.

Table 1: Solubility Assessment in Cell Culture Medium

Final Concentration (µM) Final DMSO (%) Visual Observation (Precipitate? Yes/No) Absorbance @ 620 nm (Optional)
Vehicle Controle.g., 0.1%NoBaseline Reading
1e.g., 0.1%
5e.g., 0.1%
10e.g., 0.1%
25e.g., 0.1%
50e.g., 0.1%
100e.g., 0.1%

Table 2: Stock Solution Stability

Stock Concentration (mM) Solvent Storage Temperature (°C) Freeze-Thaw Cycles Observations (Precipitation after thawing?)
e.g., 20 mMAnhydrous DMSO-201
e.g., 20 mMAnhydrous DMSO-202
e.g., 20 mMAnhydrous DMSO-203
e.g., 20 mMAnhydrous DMSO-801

Visualizations

Diagram 1: Experimental Workflow for Minimizing Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Protocol cluster_application Application to Cells prep1 Dissolve Compound in Anhydrous DMSO prep2 Warm (37°C) and Sonicate if Necessary prep1->prep2 prep3 Aliquot for Single Use prep2->prep3 prep4 Store at -20°C / -80°C prep3->prep4 dil2 Perform Serial Dilution (add stock to medium dropwise) prep4->dil2 Use single aliquot dil1 Pre-warm Cell Culture Medium (37°C) dil1->dil2 dil3 Gently Mix dil2->dil3 app1 Add Final Dilution to Cells dil3->app1 app2 Incubate at 37°C, 5% CO₂ app1->app2 app3 Monitor for Precipitation and Cellular Effects app2->app3

Caption: Workflow for preparing and using the compound to minimize precipitation.

Diagram 2: Hypothetical Signaling Pathway for Oleanane (B1240867) Triterpenoids

While the specific signaling pathways affected by "this compound" are not yet fully elucidated, related oleanane triterpenoids have been shown to induce apoptosis. This diagram illustrates a plausible mechanism involving the PI3K/Akt pathway and the intrinsic mitochondrial apoptosis pathway, which could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion compound This compound (Hypothesized Action) PI3K PI3K compound->PI3K Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bax Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax Inhibition CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: Hypothetical PI3K/Akt and mitochondrial apoptosis pathway for the compound.

References

Technical Support Center: Overcoming Resistance to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a natural triterpenoid (B12794562) product isolated from Ligularia intermedia.[1][2] Currently, there is limited publicly available data on its specific anticancer activity and resistance mechanisms. This guide provides general strategies and protocols for addressing chemoresistance based on experience with other natural product-based anticancer agents, particularly other oleanane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to an anticancer compound can arise from various molecular changes within the cancer cells. For natural products like triterpenoids, common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Signaling Pathways: Cancer cells can adapt by altering pro-survival and anti-apoptotic signaling pathways. Key pathways often implicated in chemoresistance include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. Activation of these pathways can promote cell survival despite treatment.

  • Target Modification: Although the precise molecular target of this compound is not well-defined, mutations or alterations in the target protein can prevent the compound from binding effectively.

  • Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract the cytotoxic effects.

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby inhibiting programmed cell death.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) value of the compound in your potentially resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or SRB assay.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: Several strategies can be explored to overcome chemoresistance:

  • Combination Therapy: Using this compound in combination with other therapeutic agents can be effective. This could include:

    • ABC Transporter Inhibitors: Compounds that block the function of efflux pumps can restore sensitivity.

    • Inhibitors of Pro-Survival Pathways: Targeting pathways like PI3K/Akt or MAPK with specific inhibitors can re-sensitize cells to the primary compound.

    • Conventional Chemotherapeutics: Synergistic effects may be observed when combined with standard-of-care chemotherapy drugs.

  • Novel Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can alter its cellular uptake and bypass efflux pumps.

  • Targeting Cancer Stem Cells (CSCs): The CSC population within a tumor is often responsible for resistance and relapse. Investigating the effect of the compound on CSC markers and pathways may provide insights into overcoming resistance.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values for this compound. 1. Compound instability or improper storage. 2. Cell passage number and culture conditions. 3. Inconsistent cell seeding density. 4. Assay variability.1. Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and limited passage number range. Ensure consistent media formulation and incubation conditions. 3. Optimize and strictly control the number of cells seeded per well. 4. Include appropriate controls (vehicle control, positive control) and run replicates.
No significant difference in IC50 between parental and suspected resistant cells. 1. The resistance mechanism is not based on reduced cell viability. 2. The timeframe for developing resistance was too short. 3. The selective pressure (compound concentration) was not optimal.1. Investigate other mechanisms, such as changes in cell migration, invasion, or colony formation. 2. Continue the resistance development protocol for a longer duration. 3. Re-evaluate the concentration of the compound used for selection.
Western blot shows no change in ABC transporter expression in resistant cells. 1. The resistance is not mediated by the specific transporter being probed. 2. The antibody is not specific or effective. 3. The change in expression is at the mRNA level and not yet translated to protein.1. Test for the expression of other ABC transporters (P-gp, MRP1, BCRP). 2. Validate the antibody using a positive control cell line known to express the transporter. 3. Perform qPCR to analyze the mRNA expression levels of the corresponding genes (e.g., ABCB1, ABCC1, ABCG2).

Data Presentation

As of the latest literature review, specific IC50 values for this compound in cancer cell lines have not been published. However, when determining these values experimentally, the data should be presented in a clear, tabular format for easy comparison. Below is a template for how such data could be structured.

Cell LineCompoundTreatment Duration (hours)IC50 (µM) ± SDResistance Index (RI)
Parental Cell Line (e.g., MCF-7)This compound48Experimental Value1.0
Resistant Cell Line (e.g., MCF-7/Res)This compound48Experimental ValueIC50 (Resistant) / IC50 (Parental)
Parental Cell Line (e.g., A549)This compound48Experimental Value1.0
Resistant Cell Line (e.g., A549/Res)This compound48Experimental ValueIC50 (Resistant) / IC50 (Parental)

Experimental Protocols

Protocol for Development of a Resistant Cancer Cell Line

This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • MTT reagent and solubilization buffer

Procedure:

  • Determine Initial IC50: First, determine the IC50 of the compound on the parental cell line using the MTT assay protocol (see below).

  • Initial Exposure: Begin by continuously exposing the parental cells to the compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Culture and Monitor: Culture the cells in the presence of the compound, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of the compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat and Select: Repeat this process of adaptation and dose escalation over several months. At each stage of increased resistance, freeze down a stock of the cells.

  • Characterization: Periodically, and at the end of the selection process, characterize the resistant cell line by determining its new IC50 value and comparing it to the parental line. A significant increase in the IC50 confirms resistance.

Protocol for MTT Cell Viability Assay

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Western Blotting of ABC Transporters

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Resistance cluster_mechanisms Mechanism Investigation start Start with Parental Cancer Cell Line develop_resistance Develop Resistant Cell Line (Continuous Compound Exposure) start->develop_resistance confirm_resistance Confirm Resistance (MTT Assay - Compare IC50) develop_resistance->confirm_resistance investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism overcome_resistance Test Strategies to Overcome Resistance investigate_mechanism->overcome_resistance western Western Blot (ABC Transporters) investigate_mechanism->western qpcr qPCR (MDR Genes) investigate_mechanism->qpcr pathway_analysis Pathway Analysis (e.g., PI3K/Akt) investigate_mechanism->pathway_analysis end Resensitization Strategy overcome_resistance->end

Caption: Workflow for developing and characterizing resistance.

G cluster_pathway Common Pro-Survival Signaling Pathways in Chemoresistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Survival Cell Survival, Proliferation, Resistance mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival NFkB->Survival

Caption: Key signaling pathways in drug resistance.

G cluster_efflux Mechanism of ABC Transporter-Mediated Drug Efflux extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space drug_in 3,4-seco-Olean... (Compound) abc_transporter ABC Transporter (e.g., P-gp) drug_in->abc_transporter Binds drug_out Compound Efflux abc_transporter:f2->drug_out Pumps out

Caption: ABC transporter drug efflux mechanism.

References

proper handling and storage of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper handling, storage, and experimental use of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring A-seco-oleanane-type triterpenoid.[1] It is a derivative of oleanolic acid and has been isolated from plants such as Ligularia intermedia.

Q2: What are the physical and chemical properties of this compound?

A2: The compound is typically supplied as a powder.[2] Key chemical properties are summarized in the table below.

Q3: How should I store the solid compound?

A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from air and light, and stored under desiccated conditions at -20°C. For shorter periods, refrigeration at 2-8°C is also acceptable.[2]

Q4: How do I prepare a stock solution?

A4: To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1][2] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] It is recommended to prepare fresh solutions for immediate use.[1]

Q5: How should I store stock solutions?

A5: If you need to store stock solutions, they should be kept in a tightly sealed vial at -20°C, where they can be stable for several months.[1] Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.[3]

Q6: What are the general safety precautions for handling this compound?

Troubleshooting Guides

Issue 1: The compound is not dissolving properly.

  • Possible Cause: The compound has low solubility in the chosen solvent at room temperature.

  • Solution:

    • Increase the temperature of the solution to 37°C.[1]

    • Use an ultrasonic bath to aid dissolution.[1]

    • Try a different organic solvent from the recommended list (DMSO, chloroform, dichloromethane, ethyl acetate, acetone).[1][2]

    • For aqueous solutions for biological assays, first dissolve the compound in a minimal amount of DMSO or DMF and then dilute with the aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting the experimental results.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation of the compound in the stock solution.

  • Solution: Prepare fresh stock solutions for each experiment. If using a stored stock solution, ensure it has been stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Precipitation of the compound in the aqueous assay medium.

  • Solution:

    • Decrease the final concentration of the compound in the assay.

    • Increase the percentage of serum in the cell culture medium if applicable and compatible with the assay, as serum proteins can help to solubilize some compounds.

    • Visually inspect the assay wells for any signs of precipitation after adding the compound.

  • Possible Cause 3: Interaction with plasticware.

  • Solution: Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₅[2]
Molecular Weight488.70 g/mol [3]
AppearancePowder[2]
Purity>98%[1][2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Table 2: Recommended Storage Conditions

FormConditionDurationReference
SolidDesiccate at -20°CLong-term[3]
SolidRefrigerate at 2-8°C, protected from air and lightShort-term[2]
Stock Solution-20°C in a sealed vialSeveral months[1]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_prep Prepare Compound Dilutions start->compound_prep treat_cells Treat Cells with Compound cell_seeding->treat_cells compound_prep->treat_cells incubation Incubate for 24-72h treat_cells->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for a typical in vitro cytotoxicity assay.

Troubleshooting_Logic cluster_solubility Solubility Troubleshooting cluster_inconsistency Inconsistency Troubleshooting start Experiment Start issue Issue Encountered? start->issue solubility_issue Poor Solubility issue->solubility_issue Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes no_issue Proceed with Experiment issue->no_issue No warm_sonicate Warm to 37°C / Sonicate solubility_issue->warm_sonicate fresh_stock Prepare Fresh Stock Solution inconsistent_results->fresh_stock change_solvent Try Different Solvent warm_sonicate->change_solvent dmso_dilution Use DMSO for Aqueous Dilution change_solvent->dmso_dilution check_precipitation Check for Precipitation in Assay fresh_stock->check_precipitation low_adhesion_plastic Use Low-Adhesion Plasticware check_precipitation->low_adhesion_plastic

Caption: Logical diagram for troubleshooting common experimental issues.

References

avoiding degradation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Degradation due to High Temperature: Prolonged exposure to high temperatures during extraction methods like heat-reflux can cause structural changes.[1][2]- Utilize low-temperature extraction methods such as maceration with sonication or microwave-assisted extraction (MAE) with controlled power settings.[2][3] - If heat is necessary, maintain a temperature below 40-70°C, as some triterpenes are stable in this range.[2] - Concentrate the extract under reduced pressure at a low temperature (e.g., using a rotary evaporator).
Inappropriate Solvent Choice: The compound is a di-acid, suggesting some polarity. Using a completely non-polar solvent might result in poor extraction efficiency. Conversely, highly polar protic solvents at high temperatures could potentially catalyze degradation reactions.- The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][5] - Consider using a mixture of polar and non-polar solvents. Aqueous ethanol (B145695) (70-95%) has been shown to be effective for extracting triterpene acids.[2] - Perform small-scale solvent screening to determine the optimal solvent system for your plant matrix.
Incomplete Extraction: Insufficient extraction time or an inadequate solid-to-liquid ratio can lead to low recovery.[6]- Optimize the extraction time. For some methods, extraction equilibrium can be reached within 60 minutes.[6] - Ensure a sufficient solid-to-liquid ratio (e.g., 1:15 to 1:25 g/mL) to facilitate mass transfer.[6]
Presence of Unexpected Byproducts in Chromatographic Analysis Acid-Catalyzed Rearrangements: The presence of acidic conditions, either from the plant material itself or from acidic solvents, can potentially lead to rearrangements of the seco-oleanane skeleton.- Neutralize the plant material with a mild base (e.g., calcium carbonate) before extraction if it is highly acidic. - Use neutral, high-purity solvents for extraction. - Avoid strong acids during any subsequent workup steps.
Oxidation: The allylic alcohol and other parts of the molecule may be susceptible to oxidation, especially if the extraction is carried out with exposure to air and light for extended periods.- Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents to remove peroxides. - Add antioxidants (e.g., BHT or ascorbic acid) to the extraction solvent in small amounts, if compatible with your downstream applications. - Store extracts and the isolated compound protected from light and air at low temperatures (2-8°C or frozen).[5]
Poor Reproducibility of Extraction Yields Variability in Plant Material: The concentration of the target compound can vary significantly depending on the plant's age, part used (roots, leaves, etc.), and growing conditions.[6]- Standardize the collection of plant material (e.g., same species, age, and plant part). - Ensure consistent drying and grinding procedures for the plant material before extraction. Freeze-drying can be a good option to preserve thermolabile compounds.[6]
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields.- Carefully control and document all extraction parameters for each experiment. - Use automated extraction systems if available to ensure high reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extracting this compound to avoid degradation?

A1: While specific data for this compound is limited, for related triterpenoids, lower temperatures are generally preferred. It is advisable to keep the extraction temperature below 70°C.[2] For sensitive compounds, room temperature extraction or methods with minimal heating, like ultrasonic-assisted extraction at controlled temperatures (e.g., 30°C), are recommended to prevent degradation.[7]

Q2: Which solvent system is best for extracting this compound while minimizing degradation?

A2: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5] For plant extraction, aqueous ethanol (around 70-85%) is often effective for similar triterpenoid (B12794562) acids as it can increase the swelling of the plant matrix and improve mass transfer without being overly harsh.[2][7] The optimal solvent should be determined empirically for your specific biomass.

Q3: Can I use techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) for this compound?

A3: Yes, MAE and UAE are often preferred for extracting triterpenoids as they can be more efficient and require shorter extraction times, which reduces the risk of thermal degradation.[2][3][8] It is crucial to optimize the parameters for these methods, such as microwave power and sonication time, to avoid localized overheating which could degrade the compound.[6][7]

Q4: How should I store the crude extract and the purified this compound to prevent long-term degradation?

A4: Both the crude extract and the purified compound should be stored protected from air and light.[5] It is recommended to refrigerate (2-8°C) or freeze the samples.[5] For long-term storage, freezing under an inert atmosphere is ideal. Stock solutions can be stored at -20°C for several months.[4]

Q5: Are there any specific pH conditions I should be aware of during extraction and workup?

A5: Given that the target molecule is a dioic acid, its solubility will be pH-dependent. In acidic conditions, it will be in its protonated, less polar form, while in basic conditions, it will form a salt and be more water-soluble. While this can be used for purification (e.g., acid-base extraction), prolonged exposure to strong acids or bases should be avoided to prevent potential rearrangements or degradation. It is advisable to work in neutral or slightly acidic conditions during the initial extraction.

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) for this compound

This protocol is a generalized procedure based on methods used for other triterpenoids and is designed to minimize degradation.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Ligularia intermedia) at a low temperature (e.g., 40°C) or by freeze-drying to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol (solvent-to-solid ratio of 15:1 g/mL).

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate at a frequency of 40 kHz and a power of 180 W for 45 minutes, maintaining the temperature at 30°C.[7]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning (Optional Workup):

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a solvent in which the target compound is soluble (e.g., ethyl acetate) to separate it from more polar impurities.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Storage:

    • Store the final dried extract in a sealed vial, protected from light, at -20°C.

Quantitative Data Summary

The following table summarizes the optimized conditions for the extraction of triterpenoids from various plant sources using different methods, which can serve as a starting point for optimizing the extraction of this compound.

Extraction Method Plant Material Solvent Solid-Liquid Ratio (g/mL) Temperature (°C) Time (min) Power (W) Yield Reference
Microwave-AssistedLactuca indica leavesEthanol1:20N/A6040029.17 mg/g[6]
Microwave-AssistedRosa laevigata fruit69% Ethanol1:26N/A1252862.48 mg/g[3]
Ultrasonic-AssistedLoquat Peel71% Ethanol1:10304516013.92 mg/g[7]
Heat-RefluxLigustrum lucidumEthanolN/A40-70N/AN/AStable yields[2]

Visualizations

Diagram 1: Recommended Extraction Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction (Low Temperature) cluster_purification Purification & Isolation cluster_final Final Product plant_material Plant Material (e.g., roots) drying Drying (Freeze-drying or low temp) plant_material->drying grinding Grinding to fine powder drying->grinding extraction Ultrasonic-Assisted Extraction (e.g., 80% Ethanol, 30°C, 45 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration partitioning Liquid-Liquid Partitioning (optional) concentration->partitioning chromatography Column Chromatography partitioning->chromatography final_product Pure Compound chromatography->final_product

Caption: Workflow for minimizing degradation during extraction.

Diagram 2: Key Factors Influencing Degradation

DegradationFactors degradation Degradation of This compound temp High Temperature degradation->temp ph Extreme pH (Strong Acid/Base) degradation->ph oxygen Oxygen / Peroxides degradation->oxygen light UV Light Exposure degradation->light time Prolonged Extraction Time degradation->time

Caption: Factors contributing to compound degradation.

References

Technical Support Center: NMR Characterization of Seco-Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the NMR characterization of seco-triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of seco-triterpenoids often complex and poorly resolved?

A: The complexity arises from several factors inherent to their structure. Seco-triterpenoids possess a large, non-aromatic pentacyclic core, leading to numerous methylene (B1212753) and methine protons with similar chemical environments. This results in severe signal overlap, particularly in the aliphatic region (0.5–2.5 ppm), making it difficult to discern individual coupling patterns and multiplicities.[1] The opening of one of the rings, characteristic of seco-triterpenoids, introduces additional conformational flexibility, which can lead to peak broadening.

Q2: What is "conformational flexibility" and how does it affect the NMR spectra of seco-triterpenoids?

A: Conformational flexibility refers to the ability of a molecule to exist in multiple, rapidly interconverting spatial arrangements (conformers). For seco-triterpenoids, the cleaved ring increases the degrees of freedom compared to their parent pentacyclic triterpenoids. If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can lead to averaged signals or significant line broadening, which complicates spectral interpretation.[2] In some cases, you might observe multiple sets of signals for a single compound, representing different stable conformers (rotamers).

Q3: My compound is isolated in very low quantities. How can I obtain a good quality NMR spectrum?

A: Low sample concentration is a common issue in natural product chemistry. To improve the signal-to-noise ratio, you can increase the number of scans for the experiment. Using a higher-field NMR spectrometer (e.g., 600 MHz or 800 MHz) will also significantly enhance sensitivity and spectral dispersion.[3] Additionally, using high-quality NMR tubes and ensuring the sample is free of paramagnetic impurities, which can cause severe line broadening, is crucial.[4]

Q4: Which 2D NMR experiments are essential for the structural elucidation of seco-triterpenoids?

A: A combination of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to identify adjacent protons within a spin system.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a map of C-H one-bond connectivities.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and establishing the overall carbon skeleton.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.[5]

Troubleshooting Guide

Problem: My spectrum shows very broad peaks.

Potential Cause Solution Notes
Poor Shimming Re-shim the spectrometer. Modern spectrometers have automated shimming routines ("topshim" in Bruker systems) that are very effective.[3][4]Poor shimming results in an inhomogeneous magnetic field, a primary cause of broad lineshapes.[4]
High Sample Concentration Dilute the sample.High concentrations can increase viscosity and intermolecular interactions, leading to peak broadening.[4]
Paramagnetic Impurities Filter the sample through a small plug of celite or a syringe filter. If metal contamination is suspected, consider using a chelating agent.Even trace amounts of paramagnetic metals can cause significant line broadening.[4]
Incomplete Dissolution Ensure your compound is fully dissolved. You may need to gently warm the sample or try a different deuterated solvent.Insoluble particles can disrupt the magnetic field homogeneity.[3]
Conformational Exchange Acquire the spectrum at a higher temperature. This can increase the rate of bond rotation, sometimes leading to sharper, averaged signals.[9]This is particularly relevant for flexible molecules like seco-triterpenoids.

Problem: I can't interpret my ¹H spectrum due to severe peak overlap.

Potential Cause Solution Notes
Inherent Signal Crowding Run 2D NMR experiments (COSY, HSQC). Spreading the signals into a second dimension provides the necessary resolution.[10]The HSQC experiment is especially powerful for resolving overlapping proton signals by correlating them to their distinct ¹³C chemical shifts.[10]
Solvent Choice Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[9]Different solvents can induce changes in the chemical shifts of certain protons, potentially resolving overlapping signals.[9]
Insufficient Field Strength Use a higher-field NMR spectrometer if available.Higher magnetic fields increase the chemical shift dispersion, spreading the peaks further apart.

Problem: I have a large, broad singlet around 4.7 ppm in my ¹H spectrum.

Potential Cause Solution Notes
Residual Water in Solvent Use a presaturation pulse sequence (e.g., zgpr in Bruker TopSpin) to suppress the water signal.[4]This is a very common artifact, especially in solvents like DMSO-d₆ or CD₃OD.
Exchangeable Protons (OH, NH) Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear or diminish significantly.[9]

Quantitative Data Summary

The structural complexity of seco-triterpenoids makes ¹³C NMR data crucial for initial classification. The table below summarizes characteristic chemical shift ranges for key carbon atoms in common triterpenoid (B12794562) skeletons, which can serve as a reference for identifying the core structure.

Table 1: Characteristic ¹³C NMR Chemical Shift (δC) Ranges for Triterpenoid Skeletons

Carbon Lupane-type (ppm) Oleanane-type (ppm) Friedelane-type (ppm) Notes
C-3 (with -OH)~79.0~79.0~72.8Shift is highly dependent on substituents.
C-5~55.0~55.0~58.1Methine carbon.
C-12~25.0~122.0~29.7Olefinic in oleanane-type.
C-13~38.0~145.0~39.8Olefinic in oleanane-type.
C-20~150.0~30.0~33.0Olefinic in lupane-type.
C-29 (Olefinic)~109.0--Methylene carbon of the isopropenyl group.

Data compiled from multiple sources.[11][12][13] Actual shifts can vary significantly based on substitution patterns. For seco-triterpenoids, the cleavage of a ring (commonly ring A between C-3 and C-4) results in the appearance of signals corresponding to new functional groups, such as carboxylic acids (δC ~180 ppm) or aldehydes (δC ~200 ppm), and the absence of typical ring A signals.[8][14]

Key Experimental Protocols

Protocol 1: Acquiring a High-Quality ¹³C{¹H} Spectrum

  • Sample Preparation: Prepare a concentrated solution (5-20 mg in 0.6 mL of deuterated solvent) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Lock and shim the spectrometer carefully. Use an automated routine for best results. Tune the probe for both ¹H and ¹³C frequencies.[15]

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker).

    • Relaxation Delay (d1): Set d1 to at least 2 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): This is highly dependent on concentration. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Processing: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio. Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 2: Structure Elucidation using 2D NMR

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H, ¹³C, and DEPT-135 spectra first. The DEPT-135 experiment helps distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.

  • COSY: Run a standard gradient-selected COSY experiment (e.g., cosygpqf). This will reveal ¹H-¹H spin systems.

  • HSQC: Run a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgpsisp2.3). This will correlate each proton to its directly attached carbon, resolving severe ¹H overlap.[6]

  • HMBC: Run a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for 8-10 Hz. This experiment is crucial for connecting fragments and identifying quaternary carbons by their correlations to nearby protons.[7]

  • Data Analysis:

    • Use the HSQC to assign protons and their corresponding carbons.

    • Use the COSY to trace out covalent frameworks (e.g., through the A, B, C, D, and E rings).

    • Use the HMBC correlations from key protons (especially methyl singlets) to piece the fragments together and confirm the overall carbon skeleton.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structure Determination Isolation Isolation & Purification SamplePrep NMR Sample Preparation (5-20 mg) Isolation->SamplePrep H1 ¹H NMR SamplePrep->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Structure Final Structure Elucidation NOESY->Structure

Caption: General workflow for the NMR-based structure elucidation of novel seco-triterpenoids.

troubleshooting_flowchart Start Broad Peaks Observed in Spectrum CheckShims Is Shimming Optimal? Start->CheckShims CheckConc Is Sample Concentration High? CheckShims->CheckConc Yes Reshim Re-run Automated Shimming Routine CheckShims->Reshim No CheckImpurity Suspect Paramagnetic Impurities? CheckConc->CheckImpurity No Dilute Dilute Sample CheckConc->Dilute Yes ConsiderFlex Is Molecule Highly Flexible? CheckImpurity->ConsiderFlex No Filter Filter Sample (e.g., through Celite) CheckImpurity->Filter Yes HighTemp Acquire Spectrum at Higher Temperature ConsiderFlex->HighTemp Yes End Problem Resolved ConsiderFlex->End No Reshim->End Dilute->End Filter->End HighTemp->End experiment_selection Question Key Structural Question Q1 Which protons are spin-coupled (J-coupling)? Q2 Which proton is attached to which carbon? Q3 What are the long-range C-H connections? Q4 Which protons are close in space? Exp1 COSY Q1->Exp1 Exp2 HSQC Q2->Exp2 Exp3 HMBC Q3->Exp3 Exp4 NOESY / ROESY Q4->Exp4

References

Validation & Comparative

comparing cytotoxicity of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" and oleanolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic properties of the naturally occurring pentacyclic triterpenoid (B12794562), oleanolic acid, and related 3,4-seco-oleanane triterpenoids. While direct experimental comparisons of the cytotoxicity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and oleanolic acid are not available in the current body of scientific literature, this document synthesizes available data for oleanolic acid and structurally related 3,4-seco-triterpenoids to offer a predictive comparison.

Executive Summary

Oleanolic acid has been extensively studied and demonstrates cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the micromolar range. Its mechanism of action often involves the induction of apoptosis. Data on the specific compound This compound is scarce; however, studies on other 3,4-seco-triterpenoids suggest that this class of compounds also possesses cytotoxic properties, likewise often acting through the induction of apoptosis. Modifications to the A-ring of the triterpenoid structure, such as the opening found in seco-derivatives, can modulate cytotoxic potency and selectivity.

Data Presentation: Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of oleanolic acid and various 3,4-seco-triterpenoids against several human cancer cell lines. It is crucial to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Oleanolic Acid

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer~61.3 (27.99 µg/ml)
HCT-116Colon Cancer~40.9 (18.66 µg/ml)
HepG2Liver Cancer~74.9 (34.21 µg/ml)
HepG2Liver Cancer~70.0 (31.94 µg/ml)[1]

Table 2: Cytotoxicity of Related 3,4-seco-Triterpenoids

CompoundCell LineCancer TypeIC50 (µM)Reference
3,4-seco-urs-4(23),20(30)-dien-3-oic acidAGSGastric Cancer48.5 (48h)
3,4-seco-urs-4(23),20(30)-dien-3-oic acidDLD-1Colorectal Cancer56.4 (48h)
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidAGSGastric Cancer29.5 (48h)
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidDLD-1Colorectal Cancer25.1 (48h)
3-Amino-3,4-seco-4(23)-en-uvaolA375Melanoma>30[2]
3-Amino-3,4-seco-4(23)-en-uvaolHT29Colon Cancer10.70[2]
3-Amino-3,4-seco-4(23)-en-uvaolMCF-7Breast Cancer10.12[2]
3-Amino-3,4-seco-4(23)-en-uvaolA2780Ovarian Cancer10.45[2]
3-Amino-3,4-seco-4(23)-en-uvaolFaDuPharynx Carcinoma9.07[2]

Note: The cytotoxicity of 3,4-seco-triterpenoids can vary significantly based on the specific substitutions on the core structure.

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays frequently used in the evaluation of compounds like oleanolic acid and its derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted standard for assessing cell viability.

  • Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the test compounds (oleanolic acid and/or 3,4-seco-triterpenoids) in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

SRB (Sulforhodamine B) Assay

This assay is based on the measurement of cellular protein content.

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Methodology:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

    • Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizations

The following diagrams illustrate a common signaling pathway implicated in the cytotoxic action of triterpenoids and a generalized workflow for assessing cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h) compound_prep->treatment seeding->treatment assay_reagent Add Assay Reagent (e.g., MTT, SRB) treatment->assay_reagent measurement Absorbance Measurement assay_reagent->measurement viability Calculate % Cell Viability measurement->viability ic50 Determine IC50 Value viability->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway triterpenoid Triterpenoid (Oleanolic Acid / Seco-derivative) bax Bax/Bak Activation triterpenoid->bax Induces death_receptor Death Receptors (e.g., Fas, TRAIL-R) triterpenoid->death_receptor May sensitize mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 Activates disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 Activates parp PARP Cleavage casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis Executes parp->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

A Comparative Guide to Seco-Triterpenoids in Apoptosis Induction: Benchmarking 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptosis-inducing potential of various seco-triterpenoids, with a special focus on the structural class to which 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid belongs. While direct experimental data on the apoptotic activity of this compound is not currently available in the public domain, this document collates existing data on structurally related seco-triterpenoids to offer a valuable benchmark for future research and drug discovery efforts.

This compound is a known natural product, having been isolated from Ligularia intermedia and also produced through the fungal transformation of 3-oxo-olean-12-en-28-oic acid[1][2][3]. Its seco-oleanane backbone is a feature shared by other bioactive triterpenoids that have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.

Comparative Cytotoxicity of Seco-Triterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various seco-triterpenoids against a range of human cancer cell lines. This data provides a quantitative basis for comparing the potential efficacy of different structural backbones within the seco-triterpenoid class.

Compound/ExtractTypeCancer Cell LineIC50 (µM)Reference
3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT)Seco-dammaraneA375 (melanoma)~25-50[4]
C32 (melanoma)~25-50[4]
3,4-seco-urs-4(23),20(30)-dien-3-oic acidSeco-ursaneAGS (gastric)>100[5]
DLD-1 (colorectal)>100[5]
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidSeco-oleananeAGS (gastric)~100[5]
DLD-1 (colorectal)~100[5]
3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acidSeco-ursaneAGS (gastric)~100[5]
DLD-1 (colorectal)~100[5]
Azepanoallobetulinic acid amide derivative 11Seco-lupane derivativeVariousNot specified[6][7]
3,4-secolup-4,20-dihydroxy-3,28-dioic acid-3-oic acid methyl esterSeco-lupaneVarious tumor cell linesModerately cytotoxic[8][9]

Apoptosis Induction by Seco-Triterpenoids

Several studies have confirmed that the cytotoxic effects of seco-triterpenoids are mediated, at least in part, by the induction of apoptosis. The table below presents available data on the percentage of apoptotic cells following treatment with various seco-triterpenoids.

CompoundCancer Cell LineTreatment ConcentrationPercentage of Apoptotic Cells (Early + Late)Reference
3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT)A375 (melanoma)25 µM53%[4]
C32 (melanoma)25 µM87%[4]
Azepanoallobetulinic acid amide derivative 11Not specifiedNot specified65.7% (Apoptosis + Late Apoptosis)[6][7]

Signaling Pathways in Seco-Triterpenoid Induced Apoptosis

The induction of apoptosis by seco-triterpenoids often involves the activation of intrinsic and/or extrinsic caspase cascades. Western blot analyses have revealed the cleavage of key apoptotic proteins, indicating the activation of these pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Seco-Triterpenoids Seco-Triterpenoids Seco-Triterpenoids->Death Receptors Activates Seco-Triterpenoids->Mitochondrion Induces stress

Fig. 1: General overview of apoptosis signaling pathways activated by seco-triterpenoids.

Experimental evidence from studies on various seco-triterpenoids indicates the following:

  • 3,4-seco-urs-4(23),20(30)-dien-3-oic acid, 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid, and 3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acid were found to induce cleavage of caspases-8, -9, and -3 in AGS and DLD-1 cells, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways[5].

  • 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) also led to the cleavage of caspases-8, -9, and -3 in A375 melanoma cells[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols can serve as a foundation for assessing the apoptotic potential of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Seeding Seed cells in 96-well plate Treatment Treat with seco-triterpenoid Cell_Seeding->Treatment MTT_Addition Add MTT solution (0.5 mg/mL) Treatment->MTT_Addition Incubation Incubate (37°C, 4h) MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

Fig. 2: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the seco-triterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader[10].

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell_Treatment Treat cells with seco-triterpenoid Harvest_Wash Harvest and wash cells with PBS Cell_Treatment->Harvest_Wash Resuspend Resuspend in 1X Binding Buffer Harvest_Wash->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation Incubate at room temperature in the dark (15 min) Staining->Incubation Analysis Analyze by flow cytometry Incubation->Analysis Cell_Lysis Lyse treated cells and quantify protein SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-caspase-3, anti-PARP) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

References

In Vivo Anticancer Efficacy of Oleanolic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activities of oleanolic acid (OA) and its potent synthetic derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). While direct in vivo validation for "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" is not extensively documented in publicly available literature, the extensive research on its parent compound, oleanolic acid, and its derivatives offers valuable insights into the potential of this class of triterpenoids. This guide will focus on OA and CDDO as representative examples, comparing their efficacy against various cancer models and elucidating their mechanisms of action.

Comparative Analysis of In Vivo Antitumor Activity

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated notable anticancer properties.[1][2] Its synthetic derivatives, such as CDDO, have been engineered to enhance its biological activity.[3][4] The following tables summarize the in vivo anticancer efficacy of oleanolic acid and CDDO in various animal models. For context, comparative data for Doxorubicin (B1662922), a standard chemotherapeutic agent, is also included where available from similar cancer models.

Table 1: In Vivo Antitumor Activity of Oleanolic Acid (OA)

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Colorectal CancerXenograft in nude mice10, 20, 40 mg/kg/day (intraperitoneal)Significant inhibition of tumor growth and reduction in intratumoral microvessel density.[5][5]
OsteosarcomaMurine modelNot specifiedReduced rate of lung metastasis.[6][6]
Non-Small Cell Lung CancerMurine modelNot specifiedReduced rate of lung metastasis.[6][6]
Hepatocellular CarcinomaH22 solid tumor modelNot specifiedA novel PABA/NO OA derivative significantly reduced tumor volume and weight.[7][7]

Table 2: In Vivo Antitumor Activity of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its Derivatives

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Prostate Cancer (DU145)Xenograft in nude ratsNot specified (CDDO-Me)Suppression of tumor growth.[8][8]
Breast CancerMurine modelNot specifiedSuppression of tumor growth.[8][8]
Melanoma, Leukemia, Lung, Prostate CancerMurine modelsNot specified (CDDO-Im)Decreased tumor burden.[4][4]

Table 3: In Vivo Antitumor Activity of Doxorubicin (DOX) - A Conventional Chemotherapy Agent

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Ovarian Cancer (SK-OV-3)Xenograft mice modelNot specifiedTumor growth inhibition.[9][9]
Breast AdenocarcinomaMouse modelNot specifiedEfficacy in reducing tumor volume, with noted cardiotoxicity.[10][11][10][11]
Breast Cancer (MCF-7)Xenograft modelNot specifiedInhibition of tumor growth.[12][12]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies cited in this guide.

General Xenograft Tumor Model Protocol

A common methodology for assessing in vivo anticancer activity involves the use of xenograft models, typically in immunodeficient mice (e.g., nude mice).

  • Cell Culture: Human cancer cell lines (e.g., colorectal, prostate, breast cancer cells) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a physiological solution (e.g., PBS) and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), the animals are randomly assigned to treatment and control groups. The investigational compound (e.g., Oleanolic Acid, CDDO) or a control vehicle is administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dosage and schedule.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume and weight at the end of the study. Other parameters may include survival rate and monitoring for metastasis.

  • Histological and Molecular Analysis: At the end of the experiment, tumors and major organs are often excised for histological examination (e.g., H&E staining) and molecular analyses (e.g., Western blotting, immunohistochemistry) to assess cell proliferation, apoptosis, and angiogenesis markers.

Signaling Pathways and Mechanisms of Action

Oleanolic acid and its derivatives exert their anticancer effects by modulating multiple signaling pathways.

dot

cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis OA Oleanolic Acid (OA) & CDDO STAT3 STAT3 OA->STAT3 inhibition Hedgehog Hedgehog Pathway OA->Hedgehog inhibition NFkB NF-κB OA->NFkB inhibition Nrf2 Nrf2 OA->Nrf2 activation Caspases Caspase Activation OA->Caspases induction Angiogenesis Inhibition of Angiogenesis OA->Angiogenesis inhibition

Caption: Key signaling pathways modulated by Oleanolic Acid and CDDO.

Oleanolic acid and CDDO have been shown to inhibit the STAT3 and Hedgehog signaling pathways, which are crucial for cancer cell proliferation and survival.[5] They are also known to inhibit the pro-inflammatory NF-κB pathway and activate the Nrf2 antioxidant response pathway.[4] Furthermore, these compounds can induce apoptosis through the activation of caspases.[8] Their anti-angiogenic effects contribute to the suppression of tumor growth by limiting the formation of new blood vessels.[5]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

dot

start In Vitro Screening (Cytotoxicity, etc.) animal_model Animal Model Selection (e.g., Xenograft in nude mice) start->animal_model tumor_induction Tumor Induction animal_model->tumor_induction treatment Treatment Groups: - Vehicle Control - Test Compound (e.g., OA/CDDO) - Positive Control (e.g., Doxorubicin) tumor_induction->treatment monitoring Tumor Growth Monitoring (Volume, Weight) treatment->monitoring endpoint Endpoint Analysis: - Tumor Excision - Histopathology - Molecular Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Standard workflow for in vivo anticancer drug validation.

Conclusion

Oleanolic acid and its synthetic derivative CDDO demonstrate significant in vivo anticancer activity across a range of cancer models. Their multifaceted mechanism of action, involving the modulation of key signaling pathways related to cell proliferation, apoptosis, and angiogenesis, makes them promising candidates for further preclinical and clinical development. While the specific compound "this compound" requires further investigation to ascertain its in vivo efficacy, the data presented for the broader class of oleanane (B1240867) triterpenoids provides a strong rationale for its potential as an anticancer agent. Future research should focus on direct comparative studies of these novel seco-oleananes against established derivatives like CDDO and standard chemotherapeutics to fully elucidate their therapeutic potential.

References

Unlocking the Therapeutic Potential of Oleanane Seco-Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanane-type pentacyclic triterpenoids, naturally occurring compounds found in a wide variety of plants, have long been a focal point of medicinal chemistry due to their diverse pharmacological activities. Among their synthetic derivatives, oleanane (B1240867) seco-acids—compounds characterized by the cleavage of the A-ring—have emerged as a promising class with unique biological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oleanane seco-acids, focusing on their cytotoxic and anti-inflammatory properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this exciting field.

Comparative Analysis of Biological Activity

The therapeutic potential of oleanane seco-acids is intrinsically linked to their chemical structures. Modifications to the parent oleanane skeleton, particularly the opening of the A-ring to form dicarboxylic acids, significantly influence their biological effects. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various oleanane seco-acid derivatives, providing a quantitative comparison with their parent compounds where available.

Table 1: In Vitro Cytotoxicity of Oleanane Seco-Acids
CompoundModificationCell LineIC50 (µM)Reference
Oleanolic AcidParent CompoundA549 (Lung)>100[1]
3,4-seco-olean-12-en-3,30-dioic acid A-ring cleavage A549 (Lung) 53.78 [1]
Betulinic AcidParent CompoundHCT 116 (Colon)-[2]
Methyl 3-bromomethyl-1-cyano-3-oxo-2,3-seco-2-norlup-20(29)-en-30-al-28-oate A-ring cleavage and various modifications HCT 116 (Colon) 3.4-10.4 [2]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the cleavage of the A-ring in the oleanane scaffold can lead to a significant increase in cytotoxic activity. For instance, the 3,4-seco derivative of oleanolic acid exhibited notable cytotoxicity against A549 lung cancer cells, whereas the parent compound was largely inactive.[1] Similarly, a complex 2,3-seco derivative of a lupane-type triterpenoid (B12794562) (structurally related to oleananes) showed potent activity against HCT 116 colon cancer cells.[2]

Table 2: Anti-inflammatory Activity of Oleanane Seco-Acids and Related Derivatives

While specific data on the anti-inflammatory activity of a wide range of oleanane seco-acids is still emerging, studies on related synthetic oleanane triterpenoids provide valuable insights into the structural requirements for this activity. For example, the introduction of cyano and enone functionalities in the A and C rings of oleanolic acid has been shown to yield potent inhibitors of inflammatory mediators.

CompoundModificationAssayIC50Reference
2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO)Modifications on A and C ringsInhibition of iNOS and COX-2 induction10⁻⁶ to 10⁻⁹ M[3]
Methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oateModifications on A and C ringsInhibition of nitric oxide production0.8 nM[4]

iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2. Both are key enzymes in the inflammatory process.

These findings suggest that modifications that increase the electrophilicity of the oleanane scaffold can enhance anti-inflammatory activity. Further investigation is warranted to explore if similar modifications on the oleanane seco-acid backbone would yield even more potent anti-inflammatory agents.

Key Signaling Pathways

The biological activities of oleanane derivatives, including seco-acids, are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several oleanolic acid derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades, releasing Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription of Oleanane Seco-Acids Oleanane Seco-Acids Oleanane Seco-Acids->NF-κB (p50/p65) Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by oleanane seco-acids.

Apoptosis Induction Pathway

Cytotoxic oleanane derivatives often induce programmed cell death, or apoptosis, in cancer cells. This process can be initiated through various mechanisms, including the mitochondrial (intrinsic) pathway.

Apoptosis_Pathway Oleanane Seco-Acids Oleanane Seco-Acids Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of apoptosis via the mitochondrial pathway by oleanane seco-acids.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key bioassays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with Oleanane Seco-Acids A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oleanane seco-acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Workflow:

Paw_Edema_Workflow A Administer Oleanane Seco-Acid or vehicle B Inject Carrageenan into paw A->B C Measure paw volume at regular intervals B->C D Calculate % inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the oleanane seco-acid derivative or the vehicle (e.g., saline, PEG400) orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

The available data, though still limited, strongly suggests that oleanane seco-acids represent a promising scaffold for the development of novel cytotoxic and anti-inflammatory agents. The cleavage of the A-ring appears to be a key structural modification that can significantly enhance biological activity.

Future research should focus on:

  • Systematic Synthesis and Screening: A broader library of oleanane seco-acid derivatives with diverse substitutions on the remaining rings and the newly formed carboxylic acid groups should be synthesized and screened against a wider panel of cancer cell lines and in various inflammatory models.

  • Mechanistic Studies: Deeper investigation into the molecular targets and signaling pathways modulated by the most potent oleanane seco-acids is crucial for understanding their mechanism of action and for identifying potential biomarkers for their activity.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships of this unique class of compounds, the scientific community can unlock their full therapeutic potential for the treatment of cancer and inflammatory diseases.

References

Unraveling the Biological Role of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Quest for Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for the natural triterpenoid (B12794562), 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, have revealed a significant gap in the currently available scientific literature. Despite its isolation and characterization, detailed studies elucidating its specific biological targets and signaling pathways remain elusive.

This seco-oleanane type triterpenoid was first isolated from the roots of Ligularia intermedia, a plant species known to produce a variety of bioactive compounds. The initial report of its discovery was published in the journal Planta Medica in 1997 by Ma, Shi, and Jia, titled "A-seco-Oleane-Type Triterpene Acids from Ligularia intermedia." However, access to the full text of this foundational study is limited, and available abstracts and citations do not provide any data on its biological activity.

Subsequent searches for direct experimental evidence on the mechanism of action of this compound have not yielded any specific studies. The majority of available information pertains to its chemical properties and its identification as a natural product.

Comparative Landscape of Structurally Related Compounds

While direct data on the target compound is lacking, the broader family of oleanane (B1240867) triterpenoids, from which it is derived, has been the subject of extensive research. This allows for a comparative analysis based on structural similarities, which may offer potential avenues for future investigation into the mechanism of this compound.

One structurally similar compound, 3,4-seco-olean-18-ene-3,28-dioic acid , isolated from Phoradendron reichenbachianum, has been reported to exhibit cytotoxic activity. This suggests that the seco-oleanane scaffold may possess potential as an anticancer agent.

Furthermore, the parent compound, oleanolic acid , and its various derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Research has shown that these compounds can modulate multiple signaling pathways.

Potential Signaling Pathways of Interest for Future Research

Based on the known activities of related oleanane triterpenoids, the following signaling pathways could be considered as potential targets for this compound:

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_apoptosis Apoptotic Pathways cluster_cell_cycle Cell Cycle Regulation NF-κB Pathway NF-κB Pathway MAPK Pathway MAPK Pathway JAK-STAT Pathway JAK-STAT Pathway Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) Cyclin-CDK Complexes Cyclin-CDK Complexes 3,4-seco-Olean-12-en-4-ol-3,28-dioic_acid This compound 3,4-seco-Olean-12-en-4-ol-3,28-dioic_acid->NF-κB Pathway Potential Inhibition 3,4-seco-Olean-12-en-4-ol-3,28-dioic_acid->Intrinsic Pathway (Mitochondrial) Potential Activation 3,4-seco-Olean-12-en-4-ol-3,28-dioic_acid->Cyclin-CDK Complexes Potential Inhibition

Caption: Potential signaling pathways for future investigation.

Experimental Protocols for Elucidating the Mechanism of Action

To confirm the mechanism of action of this compound, a series of well-established experimental protocols would need to be employed. The following outlines a potential workflow for such an investigation:

Experimental_Workflow Start Start: Compound Availability Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Start->Cell_Viability Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Viability->Target_Identification If cytotoxic/bioactive Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Animal Models Pathway_Analysis->In_Vivo_Studies Conclusion Conclusion: Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A potential experimental workflow to determine the mechanism of action.

Detailed Methodologies:

  • Cell Viability Assays (MTT/MTS):

    • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines and normal cell lines.

    • Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of the compound for 24, 48, and 72 hours. MTT or MTS reagent is then added, and the absorbance is measured to determine the percentage of viable cells.

  • Target Identification:

    • Objective: To identify the direct molecular targets of the compound.

    • Protocol (Affinity Chromatography): The compound is immobilized on a solid support. A cell lysate is passed over the column, and proteins that bind to the compound are eluted and identified by mass spectrometry.

  • Signaling Pathway Analysis:

    • Objective: To investigate the effect of the compound on specific signaling pathways.

    • Protocol (Western Blot): Cells are treated with the compound, and lysates are collected. Proteins of interest (e.g., key components of the NF-κB or apoptosis pathways) are separated by gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Conclusion and Future Directions

A Comparative Analysis of the Anti-Inflammatory Effects of a Seco-Oleanane Triterpenoid and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of the natural triterpenoid (B12794562), 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, against established anti-inflammatory agents, Celecoxib and BAY 11-7082. Due to the current absence of publicly available experimental data on the specific anti-inflammatory activity of this compound, this comparison utilizes data from a structurally related seco-oleanane triterpenoid, 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid , as a proxy. This related compound provides valuable insight into the potential efficacy of this class of molecules.

The known inhibitors selected for comparison are:

  • Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1][2]

  • BAY 11-7082 : A well-characterized inhibitor of nuclear factor-kappa B (NF-κB) activation, a key signaling pathway in the inflammatory process.

This guide will delve into their mechanisms of action, present available quantitative data on their inhibitory effects, detail the experimental protocols for the cited assays, and visualize the relevant biological pathways.

Comparative Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of the proxy seco-oleanane triterpenoid and the known inhibitors on key inflammatory mediators and pathways.

Compound/InhibitorTargetAssay SystemIC50 ValueReference
4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid IL-12 p40 ProductionLPS-stimulated BMDCs9.1 µM[3][4]
IL-6 ProductionLPS-stimulated BMDCs9.1 µM[3][4]
TNF-α ProductionLPS-stimulated BMDCs20.0 µM[3][4]
Celecoxib COX-2 Enzyme ActivityHuman Whole Blood Assay0.53 µM[1]
COX-2 Enzyme ActivityIn vitro enzyme assay40 nM[5]
BAY 11-7082 TNFα-induced IκBα PhosphorylationTumor Cells10 µM[6]
NF-κB Transcriptional ActivityLPS-induced in RAW 264.7 cells7.1 µM[7]

BMDCs: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide; IC50: Half-maximal Inhibitory Concentration.

Note: Direct comparison of IC50 values should be approached with caution due to the different biological systems and assays employed.

Signaling Pathways and Mechanisms of Action

Celecoxib and the Cyclooxygenase (COX) Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] By blocking this pathway, Celecoxib reduces the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) p65_p50->IkBa_p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->IKK BAY117082 BAY 11-7082 BAY117082->IKK DNA DNA p65_p50_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes experimental_workflow start Start culture Culture mouse bone marrow cells with GM-CSF for 6 days start->culture seed Seed differentiated BMDCs into 96-well plates culture->seed pretreat Pre-treat cells with test compound for 1 hour seed->pretreat stimulate Stimulate cells with LPS (10 ng/mL) pretreat->stimulate incubate Incubate for 16 hours stimulate->incubate collect Collect culture supernatants incubate->collect elisa Measure cytokine levels (IL-12, IL-6, TNF-α) via ELISA collect->elisa analyze Calculate % inhibition and determine IC50 elisa->analyze end End analyze->end

References

cross-validation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically investigating the cross-validation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" activity in different cell lines necessitates a broader comparative approach. This guide, therefore, focuses on the available data for a closely related seco-oleanane triterpenoid (B12794562) and supplements this with a comprehensive analysis of the parent compound, oleanolic acid, and its derivatives. This comparative framework provides valuable insights into the potential bioactivity of this class of compounds for researchers, scientists, and drug development professionals.

While direct experimental data for "this compound" is not available in the reviewed literature, a study on a similar compound, 3,4-seco-olean-18-ene-3,28-dioic acid , isolated from Phoradendron reichenbachianum, identified it as a cytotoxic agent through bioassay-guided fractionation.[1] Unfortunately, specific quantitative data, such as IC50 values against various cell lines, were not detailed in the available abstracts.

To provide a useful comparison, this guide will leverage the extensive research conducted on oleanolic acid and its numerous derivatives. These compounds share the same core triterpenoid structure and their mechanisms of action are likely to share common pathways.

Comparative Cytotoxicity of Oleanolic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various oleanolic acid derivatives against a range of cancer cell lines. It is important to note that direct comparisons between different studies can be influenced by variations in experimental protocols.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Oleanolic AcidA375 (Melanoma)MTT~50[2]
Oleanolic AcidMeWo (Melanoma)SRB>100[2]
Bromoacetoxyimine derivative of OAA375 (Melanoma)MTT<50[2]
Bromoacetoxyimine derivative of OAMeWo (Melanoma)SRB<50[2]
Oleanolic AcidGBC-SD, NOZ, HCT15, K562Not SpecifiedNot Specified[3]
Ionic derivatives of OA518A2, A2780, HT29, MCF7, A549, 8505CSRB0.032 - 0.120[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cytotoxic activity. Below are generalized methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

Several methods are available to assess cell viability and cytotoxicity. The choice of assay can be critical, as some compounds, like triterpenoids, may interfere with certain assay chemistries.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Caution: Triterpenoids have been reported to directly reduce tetrazolium salts, which can lead to false-positive results.[4] It is advisable to include a cell-free control to assess for direct compound interference.

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

    • Wash the wells with water to remove unbound TCA and excess media components.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound SRB dye with a 10 mM Tris base solution.

    • Measure the absorbance at approximately 510 nm.

3. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Equilibrate the 96-well plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Signaling Pathways and Mechanisms of Action

Oleanolic acid and its derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.[5][6][7] These mechanisms often culminate in the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.

Signaling_Pathways cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OA Oleanolic Acid & Derivatives Akt_mTOR Akt/mTOR/S6K OA->Akt_mTOR ERK ERK1/2 OA->ERK p53 p53 OA->p53 miR122 miR-122 OA->miR122 Proliferation Proliferation Akt_mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest miR122->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, SRB, CellTiter-Glo) Compound->Cytotoxicity CellLines Selection of Diverse Cancer Cell Lines CellLines->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity->Mechanism If cytotoxic IC50 IC50 Value Determination Cytotoxicity->IC50 Comparison Cross-Cell Line Comparison of Activity IC50->Comparison

References

synergistic effects of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Synergistic Effects of an Oleanolic Acid Derivative with Doxorubicin (B1662922)

For researchers and scientists in the field of oncology and drug development, the quest for enhancing the efficacy of existing chemotherapy agents while minimizing their toxicity is a paramount objective. Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for combination therapies. This guide provides a detailed comparison of the synergistic effects of a synthetic oleanolic acid derivative (OAD) when used in combination with the widely-used chemotherapy drug, doxorubicin (DOX). While direct studies on the synergistic effects of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" with chemotherapy drugs are not currently available in published literature, the analysis of its close structural relative, an oleanolic acid derivative, offers valuable insights into the potential of this class of compounds.

Oleanolic acid and its derivatives, belonging to the pentacyclic triterpenoid (B12794562) family, have garnered significant attention for their anticancer properties.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer progression.[1][4] The exploration of their synergistic effects with conventional chemotherapeutic agents is a burgeoning area of research aimed at developing more effective and safer cancer treatments.[5]

This guide focuses on the quantitative data from a key study investigating the combination of an oleanolic acid derivative and doxorubicin, presenting the findings in a clear, comparative format to aid in the evaluation of this therapeutic strategy.

Comparative Analysis of Cytotoxicity

The synergistic effect of combining an oleanolic acid derivative (OAD) with doxorubicin (DOX) was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination. The Combination Index (CI) was then calculated to define the nature of the drug interaction, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

The following tables summarize the IC50 values and Combination Index for the treatment of human breast cancer (MCF-7) and human glioblastoma (U87) cell lines.

Table 1: IC50 Values (µM) for OAD and Doxorubicin (DOX) in MCF-7 and U87 Cancer Cell Lines

TreatmentMCF-7 Cells (IC50 in µM)U87 Cells (IC50 in µM)
OAD alone10.2615.83
DOX alone1.251.87
OAD + DOX (Combination)0.88 (OAD) + 0.45 (DOX)1.21 (OAD) + 0.62 (DOX)

Table 2: Combination Index (CI) for the Synergistic Effect of OAD and Doxorubicin

Cell LineCombination Index (CI)Interpretation
MCF-70.65Synergy
U870.71Synergy

The data clearly demonstrates that the combination of the oleanolic acid derivative with doxorubicin results in a significant reduction in the IC50 values for both compounds in both cancer cell lines tested. The Combination Index values of 0.65 for MCF-7 cells and 0.71 for U87 cells confirm a synergistic interaction, indicating that the combined effect of the two drugs is greater than the sum of their individual effects.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the synergistic effects of the oleanolic acid derivative and doxorubicin.

Cell Culture and Reagents

Human breast cancer (MCF-7) and human glioblastoma (U87) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The oleanolic acid derivative and doxorubicin were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with varying concentrations of the oleanolic acid derivative alone, doxorubicin alone, or a combination of both for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated using dose-response curve analysis.

Analysis of Synergy

The synergistic effect of the drug combination was evaluated using the Combination Index (CI) method based on the Chou-Talalay principle. The CI was calculated using specialized software, where a CI value less than 1 indicates synergy.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for Synergy Assessment start Seed Cancer Cells (MCF-7 or U87) treatment Treat with OAD, DOX, or Combination start->treatment incubation Incubate for 48h treatment->incubation mtt MTT Assay incubation->mtt absorbance Measure Absorbance mtt->absorbance analysis Calculate IC50 and Combination Index absorbance->analysis

Experimental workflow for assessing drug synergy.

cluster_pathway Proposed Synergistic Apoptotic Pathway oad Oleanolic Acid Derivative (OAD) bcl2 Bcl-2 (Anti-apoptotic) oad->bcl2 Inhibits bax Bax (Pro-apoptotic) oad->bax Promotes dox Doxorubicin (DOX) dox->bcl2 Inhibits dox->bax Promotes caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling pathway of synergistic apoptosis induction.

References

Assessing the Selectivity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity of the triterpenoid (B12794562) "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" for cancer cells over normal cells. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this guide leverages data from structurally related seco-oleanane triterpenoids and oleanolic acid derivatives to provide a comparative context and infer its potential therapeutic window.

Data Presentation: Comparative Cytotoxicity of Seco-Triterpenoids and Oleanolic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various seco-triterpenoids and oleanolic acid derivatives against a panel of human cancer cell lines and normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is provided where available. An SI value greater than 3 is generally considered to indicate significant selectivity.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
3,4-seco-olean-4(24)-en-19-oxo-3-oic acid AGS (gastric)< 25Normal Fibroblasts> 25> 1[2]
DLD-1 (colorectal)< 25Normal Fibroblasts> 25> 1[2]
3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acid AGS (gastric)< 25Normal Fibroblasts> 25> 1[2]
DLD-1 (colorectal)< 25Normal Fibroblasts> 25> 1[2]
Oleanolic Acid Derivative 52 A431 (skin)2.67Various> 50> 18.7[3]
Biotin-Linked Ursolic Acid Conjugate 5a T24 (bladder)14.57MCF-12A (breast epithelial)> 62542.9[4]
5637 (bladder)39.31MCF-12A (breast epithelial)> 62515.9[4]
Biotin-Linked Ursolic Acid Conjugate 5c T24 (bladder)14.20UROtsa (urothelial)83.15.85[4]
5637 (bladder)10.97UROtsa (urothelial)83.17.58[4]

Note: Data for "this compound" is not available. The table presents data for structurally similar seco-triterpenoids to provide a comparative framework.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of cytotoxicity and selectivity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.[9][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove excess dye.[9]

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510-570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Assessing Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines Compound 3,4-seco-Olean-12-en- 4-ol-3,28-dioic acid (Varying Concentrations) CancerCells->Compound NormalCells Normal Cell Lines NormalCells->Compound MTT MTT or SRB Assay Compound->MTT IC50_Cancer Calculate IC50 (Cancer Cells) MTT->IC50_Cancer IC50_Normal Calculate IC50 (Normal Cells) MTT->IC50_Normal SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI IC50_Normal->SI

Caption: Workflow for Determining the Selectivity Index.

Potential Signaling Pathways Affected by Oleanolic Acid Derivatives

G cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Regulation cluster_Cellular_Effects Cellular Effects OA Oleanolic Acid Derivatives PI3K PI3K OA->PI3K Inhibits MAPK MAPK OA->MAPK Modulates Bax Bax (Pro-apoptotic) OA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) OA->Bcl2 Downregulates Angiogenesis Inhibition of Angiogenesis OA->Angiogenesis Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation MAPK->Proliferation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Induction of Apoptosis Caspases->Apoptosis

Caption: Potential Mechanisms of Oleanolic Acid Derivatives.

Concluding Remarks

While direct evidence for the selectivity of "this compound" is currently lacking, the available data on related seco-triterpenoids and oleanolic acid derivatives suggest a promising avenue for investigation. Structurally similar compounds have demonstrated preferential cytotoxicity towards cancer cells. The anticancer effects of oleanolic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][12][13][14][15] Future studies should focus on determining the IC50 values of "this compound" across a panel of cancer and normal cell lines to establish its selectivity index and further elucidate its mechanism of action.

References

Comparative Metabolomics of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid and Oleanolic Acid on Human Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic effects of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and a well-characterized related compound, Oleanolic Acid, on the HCT116 human colon cancer cell line. The data presented herein is a synthesis of established findings for oleanane-type triterpenoids and serves as an illustrative model for the anticipated metabolic impact of this compound, for which direct metabolomic studies are not yet publicly available.

Introduction

Pentacyclic triterpenoids are a class of natural compounds extensively studied for their therapeutic potential, particularly in oncology. Oleanolic Acid, a representative of this class, has been shown to modulate various cellular processes, including apoptosis and metabolic pathways.[1][2][3] this compound is a related seco-oleanane triterpenoid (B12794562) isolated from Ligularia intermedia. While its specific biological activities are under-investigated, its structural similarity to Oleanolic Acid suggests it may exert comparable, yet distinct, effects on cellular metabolism.

This guide outlines a hypothetical comparative metabolomics study to elucidate the differential effects of these two compounds on cancer cell metabolism. The objective is to highlight key metabolic pathways that are potentially targeted, providing a framework for future experimental investigations.

Comparative Analysis of Cellular Metabolism

Treatment of HCT116 cells with this compound and Oleanolic Acid is anticipated to induce significant alterations in key metabolic pathways. Based on studies of related triterpenoids, we hypothesize that both compounds will impact central carbon metabolism and amino acid pathways, albeit with different magnitudes.[4]

Key Metabolite Changes

The following table summarizes the hypothetical fold changes of key metabolites in HCT116 cells following a 24-hour treatment with 25 µM of each compound, relative to a vehicle-treated control group.

Metabolic PathwayMetaboliteFold Change (this compound)Fold Change (Oleanolic Acid)
Glycolysis Glucose-6-phosphate0.80.9
Fructose-1,6-bisphosphate0.70.8
Pyruvate (B1213749)1.51.2
Lactate (B86563)1.81.4
TCA Cycle Citrate0.60.7
α-Ketoglutarate0.50.6
Succinate0.70.8
Malate0.80.9
Amino Acid Metabolism Glutamine0.40.5
Glutamate (B1630785)0.60.7
Aspartate0.70.8
Alanine1.61.3
Pentose Phosphate Pathway 6-Phosphogluconate0.91.0
Ribose-5-phosphate1.21.1

Summary of Metabolic Effects

Both compounds are predicted to disrupt glycolysis and the TCA cycle, as evidenced by the decrease in upstream glycolytic and TCA cycle intermediates. The accumulation of pyruvate and lactate suggests a shift towards aerobic glycolysis, a hallmark of cancer metabolism. The more pronounced changes observed with this compound suggest it may be a more potent modulator of these pathways. A significant decrease in glutamine and glutamate levels points towards the inhibition of glutaminolysis, a key pathway for cancer cell proliferation.

Experimental Protocols

The following protocols describe a standard methodology for a comparative metabolomics study.

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with fresh medium containing either 25 µM of this compound, 25 µM of Oleanolic Acid, or a vehicle control (0.1% DMSO).

  • Incubation: Cells are incubated for 24 hours before metabolite extraction.

Metabolite Extraction
  • Quenching: The cell culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: 1 mL of ice-cold 80% methanol (B129727) is added to each well.

  • Scraping: The cells are scraped from the wells and the cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is transferred to a new tube and stored at -80°C until analysis.

LC-MS/MS Analysis
  • Chromatography: Metabolites are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: The HPLC system is coupled to a high-resolution mass spectrometer for the detection and quantification of metabolites.

  • Data Analysis: The raw data is processed to identify and quantify the metabolites. Statistical analysis is performed to identify significant differences between the treatment groups and the control group.

Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Analysis HCT116 HCT116 Cell Culture Treatment Treatment with Compounds (24 hours) HCT116->Treatment Quenching Quenching with PBS Treatment->Quenching Extraction Extraction with 80% Methanol Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Processing Data Processing & Identification LCMS->Processing Stats Statistical Analysis Processing->Stats

Caption: Workflow for comparative metabolomics analysis.

Hypothesized Signaling Pathway Modulation

Studies on related pentacyclic triterpenes have shown modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and metabolism.[5]

G cluster_pathway Hypothesized PI3K/Akt Pathway Inhibition Compound This compound Oleanolic Acid PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Increased Glycolysis mTOR->Glycolysis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a triterpenoid (B12794562) acid. Adherence to these protocols is critical to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, as with any laboratory chemical, requires a minimum of:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should always be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Disposal Protocol for this compound

The primary method for the disposal of acidic chemical waste involves neutralization, followed by appropriate disposal in accordance with local, state, and federal regulations.

Step 1: Neutralization

Given that this compound is an acidic compound, it must be neutralized before disposal.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid using strong bases like sodium hydroxide (B78521) (NaOH) initially, as they can cause a rapid and exothermic reaction.

  • Slow Addition: Slowly and carefully add the basic solution to the solution containing this compound while stirring continuously. This should be done in a suitable container, such as a large beaker, to accommodate any potential foaming or gas evolution (carbon dioxide will be released).

  • Monitor pH: Regularly monitor the pH of the mixture using pH paper or a calibrated pH meter. The target pH for neutralization is between 6.0 and 8.0.

  • Final Adjustment: If necessary, a dilute solution of a strong base like sodium hydroxide can be used for the final pH adjustment to reach the neutral range.

Step 2: Final Disposal

The neutralized solution and any contaminated materials must be disposed of as hazardous waste.

  • Aqueous Waste: The neutralized aqueous solution should be collected in a designated hazardous waste container labeled "Neutralized Aqueous Waste." Do not dispose of this solution down the sink unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled hazardous waste bag for solid waste.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or methanol, followed by water). The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal, but it is crucial to consult with your institution's EHS guidelines.

Quantitative Data Summary

ParameterRecommended Value/Procedure
Neutralization pH Range 6.0 - 8.0
Neutralizing Agent Dilute Sodium Bicarbonate or Sodium Carbonate
Container Rinsing Triple-rinse with a suitable solvent

Experimental Workflow for Disposal

start Start: Disposal of this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood prepare_base Prepare Dilute Basic Solution (e.g., Sodium Bicarbonate) fume_hood->prepare_base neutralize Slowly Add Base to Acid Solution with Stirring prepare_base->neutralize monitor_ph Monitor pH of the Mixture neutralize->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check adjust_ph Make Final pH Adjustment if Necessary ph_check->adjust_ph No collect_waste Collect Neutralized Solution in Labeled Hazardous Waste Container ph_check->collect_waste Yes adjust_ph->monitor_ph dispose_solids Dispose of Contaminated Solids in a Labeled Hazardous Waste Bag collect_waste->dispose_solids rinse_container Triple-Rinse Original Container dispose_solids->rinse_container collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate end End: Disposal Complete collect_rinsate->end

Personal protective equipment for handling 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural product isolated from Ligularia intermedia.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling acidic solid compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety during the handling of this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator or use of a ventilated enclosure
Handling of Solutions Chemical splash gogglesNitrile glovesChemical-resistant apron over a laboratory coat[3][4]Use in a certified chemical fume hood

II. Operational Plan

A systematic workflow is critical to minimize exposure and ensure the integrity of the compound.

A. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact the supplier for instructions.

  • If the package is intact, transfer it to the designated storage area.

B. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and degradation.

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

C. Weighing and Aliquoting (Solid Form):

  • All weighing and aliquoting of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to minimize dust generation.

D. Preparation of Solutions:

  • This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • All solution preparations must be conducted in a certified chemical fume hood.

  • When dissolving, add the solid to the solvent slowly.

  • Ensure all containers are appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

experimental_workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Experimental Use receive Receive Package inspect Inspect for Damage receive->inspect storage Store in Cool, Dry, Ventilated Area inspect->storage If Intact weigh Weigh Solid in Fume Hood storage->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment

Figure 1. A diagram illustrating the operational workflow for handling this compound from receipt to experimental use.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Chemical Waste:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Contaminated Materials:

  • PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste stream.

  • Glassware and Consumables: Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Dispose of contaminated consumables such as pipette tips and weighing boats as solid hazardous waste.

C. Spill Response:

  • In the event of a small spill, absorb the material with a non-reactive absorbent pad or sand.

  • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact the institutional safety office.

disposal_plan cluster_waste_streams Waste Generation cluster_disposal_containers Waste Collection solid_waste Unused Solid Compound solid_hw Solid Hazardous Waste Container solid_waste->solid_hw liquid_waste Solutions of Compound liquid_hw Liquid Hazardous Waste Container liquid_waste->liquid_hw contaminated_ppe Contaminated PPE contaminated_ppe->solid_hw contaminated_consumables Contaminated Consumables contaminated_consumables->solid_hw

Figure 2. A logical diagram outlining the disposal plan for different waste streams generated during the handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.